ES 936
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6/c1-10-13(9-26-12-6-4-11(5-7-12)20(23)24)16-17(19(10)2)14(21)8-15(25-3)18(16)22/h4-8H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLWSLZYYZHSRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C(=O)C=C(C2=O)OC)COC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172879 | |
| Record name | ES-936 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192820-78-3 | |
| Record name | ES-936 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192820783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ES-936 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02400 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ES-936 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 192820-78-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ES-936 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XI90I177M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
ES936 NQO1 Inhibitor: An In-Depth Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of ES936, a potent and specific mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1). This document consolidates key findings from preclinical studies, detailing its biochemical interactions, cellular effects, and in vivo efficacy. It is intended to serve as a valuable resource for researchers in oncology, pharmacology, and drug development.
Data Presentation
In Vitro Potency of ES936
ES936 demonstrates potent growth-inhibitory effects in cancer cell lines with high NQO1 expression. The half-maximal inhibitory concentrations (IC50) for pancreatic cancer cell lines are summarized below.
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| MIA PaCa-2 | Pancreatic Carcinoma | 108 | [1][2] |
| BxPC-3 | Pancreatic Adenocarcinoma | 365 | [1] |
In Vivo Efficacy of ES936 in a Xenograft Model
ES936 has shown significant anti-tumor activity in a preclinical mouse model of pancreatic cancer.
| Animal Model | Tumor Type (Cell Line) | Treatment Regimen | Outcome | Reference(s) |
| Female athymic nude mice | MIA PaCa-2 Xenograft | 5 mg/kg, i.p., daily for 10 days | Significantly inhibited tumor growth rate, achieving a maximal tumor growth inhibition (T/C) of 47%.[1][2] | [1][2][3] |
Core Mechanism of Action
ES936 is a mechanism-based, or "suicide," inhibitor of NQO1. Its inhibitory action is dependent on the enzymatic activity of NQO1 itself. The process unfolds as follows:
-
Enzymatic Reduction: ES936, an indolequinone, is recognized as a substrate by NQO1. In the presence of a pyridine nucleotide cofactor (NADH or NADPH), NQO1 catalyzes the two-electron reduction of ES936.[4]
-
Generation of a Reactive Intermediate: This reduction leads to the formation of a hydroquinone intermediate. Subsequently, the 4-nitrophenoxy leaving group is eliminated, generating a highly electrophilic and reactive iminium species within the active site of the enzyme.[4]
-
Covalent Adduction and Irreversible Inhibition: The reactive iminium intermediate then forms a covalent bond with nucleophilic residues in the NQO1 active site.[4] Mass spectrometry and X-ray crystallography studies have identified Tyr-127 or Tyr-129 as the sites of adduction.[4] This covalent modification results in the irreversible inactivation of the NQO1 enzyme.[4]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of ES936. These should be adapted and optimized for specific experimental conditions.
NQO1 Activity Assay
This assay measures the enzymatic activity of NQO1 in cell lysates, which can be used to determine the inhibitory effect of ES936.
-
Cell Lysate Preparation:
-
Culture cells to 80-90% confluency.
-
Treat cells with various concentrations of ES936 for desired time points (e.g., 30 minutes to 2 hours).[5]
-
Wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing Tris-HCl buffer, BSA, FAD, and NADH.
-
Add a standardized amount of cell lysate (e.g., 20-50 µg of protein) to the reaction mixture.
-
Initiate the reaction by adding the NQO1 substrate, 2,6-dichlorophenolindophenol (DCPIP).
-
Measure the rate of DCPIP reduction by monitoring the decrease in absorbance at 600 nm over time using a spectrophotometer.[6]
-
-
Data Analysis:
-
Calculate the NQO1 activity, typically expressed as nmol of DCPIP reduced per minute per mg of protein.
-
Compare the activity in ES936-treated samples to untreated controls to determine the percent inhibition.
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the impact of ES936 on cell proliferation and viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of ES936 in complete cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of ES936. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.[8]
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percent viability against the log of the ES936 concentration and fitting the data to a dose-response curve.
-
In Vivo Xenograft Model
This protocol outlines the establishment and use of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of ES936.
-
Cell Preparation:
-
Culture MIA PaCa-2 cells to 70-80% confluency.
-
Harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of approximately 1 x 10^7 cells/mL.
-
Keep the cell suspension on ice.
-
-
Animal Handling and Tumor Implantation:
-
Use immunocompromised mice (e.g., athymic nude or NOD/SCID), typically 4-6 weeks old.
-
Subcutaneously inject 100-200 µL of the cell suspension (containing 1-2 million cells) into the flank of each mouse.[9]
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³).[9]
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (width² x length) / 2.
-
-
Treatment Administration:
-
Data Collection and Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and perform any further desired analyses (e.g., histology, biomarker analysis).
-
Compare the tumor growth rates and final tumor weights between the treated and control groups to assess efficacy.
-
Broader Implications and Potential Off-Target Effects
While ES936 is a potent NQO1 inhibitor, some studies suggest its cellular effects may not be solely dependent on NQO1 inhibition. Research in HeLa cells has indicated that ES936 can stimulate DNA synthesis independently of NQO1 through a mechanism involving the p38 MAPK pathway and alterations in the cellular redox state.[10] This highlights the importance of considering potential off-target effects and context-dependent cellular responses when interpreting data from studies using ES936.
Clinical Development
As of the latest available information, there are no publicly registered clinical trials specifically investigating ES936 in humans. Its use has been confined to preclinical research settings.
Conclusion
ES936 is a well-characterized, potent, and specific mechanism-based inhibitor of NQO1. Its ability to irreversibly inactivate NQO1 through covalent adduction makes it a valuable tool for studying the roles of this enzyme in cancer biology and other pathological conditions. The data presented in this guide underscore its anti-proliferative and anti-tumor effects, particularly in cancers with high NQO1 expression like pancreatic cancer. Further research is warranted to fully elucidate its complete pharmacological profile and to explore its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 by biochemical, X-ray crystallographic, and mass spectrometric approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical, cytotoxic, and genotoxic effects of ES936, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, in cellular systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchhub.com [researchhub.com]
- 8. researchgate.net [researchgate.net]
- 9. MIA PaCa-2 Xenograft Model - Altogen Labs [altogenlabs.com]
- 10. ES936 stimulates DNA synthesis in HeLa cells independently on NAD(P)H:quinone oxidoreductase 1 inhibition, through a mechanism involving p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of NQO1 Enzyme and ES936
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the interaction between NAD(P)H:quinone oxidoreductase 1 (NQO1), a critical enzyme in cellular defense, and ES936, a potent and specific mechanism-based inhibitor. This document details the biochemical and cellular consequences of this interaction, outlines relevant experimental methodologies, and visualizes the implicated signaling pathways.
Core Interaction: Mechanism-Based Inhibition of NQO1 by ES936
ES936 (5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione) is a well-characterized irreversible inhibitor of NQO1.[1] Unlike competitive inhibitors such as dicoumarol, ES936's mechanism involves enzymatic activation by NQO1 itself.[1] This process leads to the formation of a reactive intermediate that covalently binds to the enzyme, resulting in its inactivation.[2] This mechanism-based inhibition is highly specific for NQO1 and does not significantly affect other cellular reductases.[1]
The inactivation of NQO1 by ES936 is a time- and concentration-dependent process that requires the presence of a pyridine nucleotide cofactor (NADH or NADPH).[2] Studies have shown that a concentration of 100 nM ES936 can inhibit over 95% of NQO1 activity in various cell lines within 30 minutes.[1][3] The duration of this inhibition is cell-line specific and depends on the synthesis of new NQO1 protein.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the interaction of ES936 with NQO1 and its effects on cancer cells.
| Parameter | Value | Cell Lines/System | Reference |
| NQO1 Inhibition | |||
| Effective Concentration | 100 nM (>95% inhibition) | HCT116, HT-29, MDA-MB-468, MIA PaCa-2, BxPC-3 | [1][3] |
| Time to >95% Inhibition | 30 minutes | Various cellular systems | [1] |
| In Vitro Cytotoxicity (IC50) | |||
| MIA PaCa-2 (Pancreatic) | 108 nM | Human Pancreatic Cancer | [3] |
| BxPC-3 (Pancreatic) | 365 nM | Human Pancreatic Cancer | [3] |
Signaling Pathways Modulated by NQO1-ES936 Interaction
The inhibition of NQO1 by ES936 triggers a cascade of downstream cellular events, primarily impacting the NF-κB, p53, and p38 MAPK signaling pathways.
NQO1 and the NF-κB Signaling Pathway
NQO1 plays a significant role in the regulation of the NF-κB pathway. Genetic deletion of NQO1 has been shown to abrogate the activation of NF-κB and its upstream kinase, IκBα kinase (IKK), in response to stimuli like TNF-α.[4] This suggests that NQO1 activity is required for the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4] Consequently, inhibition of NQO1 by ES936 is expected to suppress NF-κB activation. Indeed, ES936 pretreatment has been shown to reduce the nuclear levels of phospho-p65, a key subunit of NF-κB.[3] Furthermore, NQO1 can interact with IκB-ζ, a nuclear IκB protein, to promote its degradation, thereby suppressing the expression of certain NF-κB target genes like IL-6.[5]
The NQO1-p53 Axis
NQO1 plays a crucial role in stabilizing the tumor suppressor protein p53.[6] It achieves this by protecting p53 from ubiquitin-independent degradation by the 20S proteasome.[7][8][9] This interaction does not prevent Mdm2-mediated ubiquitination but offers a distinct pathway for p53 regulation.[6][10] Inhibition of NQO1 activity, for instance by dicoumarol, leads to enhanced proteasomal degradation of p53.[10] Therefore, treatment with ES936 would be expected to decrease p53 levels, potentially impacting cell cycle arrest and apoptosis.
ES936 and p38 MAPK Activation
Interestingly, ES936 has been shown to stimulate DNA synthesis in certain cancer cells, such as HeLa, independently of its NQO1 inhibitory activity.[11] This effect is mediated through the activation of the p38 mitogen-activated protein kinase (MAPK) pathway.[11] The stimulation of DNA synthesis by ES936 can be abolished by pharmacological inhibitors of p38, indicating the essential role of this kinase in the observed effect.[11] This NQO1-independent action of ES936 highlights the complexity of its cellular effects and suggests the existence of other molecular targets. The activation of p38 MAPK is often associated with cellular stress responses.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the NQO1-ES936 interaction.
NQO1 Activity Assay (DCPIP Reduction Assay)
This spectrophotometric assay measures the enzymatic activity of NQO1 by monitoring the reduction of 2,6-dichlorophenolindophenol (DCPIP).
Materials:
-
Cell lysate containing NQO1
-
Assay Buffer: 25 mM Tris-HCl (pH 7.4)
-
Bovine Serum Albumin (BSA) solution (e.g., 0.7 mg/mL)
-
NADPH or NADH solution (e.g., 200 µM)
-
DCPIP solution (e.g., 40 µM)
-
Dicoumarol (NQO1 inhibitor for control) solution (e.g., 20 µM)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, BSA, and NADPH/NADH in each well of a 96-well plate.
-
For control wells, add dicoumarol to inhibit NQO1 activity.
-
Add the cell lysate to each well.
-
Initiate the reaction by adding DCPIP to each well.
-
Immediately measure the decrease in absorbance at 600 nm over time (e.g., every 15 seconds for 5 minutes) at a constant temperature (e.g., 25°C).
-
Calculate NQO1 activity as the dicoumarol-sensitive rate of DCPIP reduction, using the molar extinction coefficient of DCPIP (21,000 M⁻¹cm⁻¹).
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
ES936 or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of ES936 for the desired duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well (to a final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Incubate the plate with the solubilization solution for a sufficient time to ensure complete dissolution (e.g., 15 minutes to overnight, depending on the solution).
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Clonogenic Survival Assay
This assay measures the ability of single cells to form colonies after treatment with a cytotoxic agent, assessing long-term reproductive viability.
Materials:
-
Single-cell suspension of the desired cell line
-
Complete cell culture medium
-
ES936 or other test compounds
-
6-well plates or culture dishes
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Prepare a single-cell suspension of the cells.
-
Seed a known number of cells (e.g., 200-1000 cells/well) into 6-well plates.
-
Allow cells to attach for a few hours or overnight.
-
Treat the cells with various concentrations of ES936 for a specified period.
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
When colonies are visible (at least 50 cells), aspirate the medium, wash with PBS, and fix the colonies with the fixation solution for about 15 minutes.
-
Stain the colonies with crystal violet solution for about 15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
Calculate the surviving fraction for each treatment group relative to the untreated control.
Western Blotting for Phospho-p65 (NF-κB)
This technique is used to detect the phosphorylated (active) form of the p65 subunit of NF-κB.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for phospho-p65 (Ser536)
-
Primary antibody for total p65 and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for at least 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p65 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total p65 and the loading control to normalize the data.
Conclusion
The interaction between ES936 and NQO1 provides a valuable tool for studying the multifaceted roles of this critical enzyme in cellular physiology and pathology. As a potent and specific mechanism-based inhibitor, ES936 allows for the targeted disruption of NQO1 function, revealing its involvement in key signaling pathways such as NF-κB and p53. The NQO1-independent effects of ES936 on the p38 MAPK pathway further underscore the importance of comprehensive characterization of small molecule inhibitors. The experimental protocols and pathway diagrams presented in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting NQO1 and to understand the broader cellular implications of such interventions.
References
- 1. Biochemical, cytotoxic, and genotoxic effects of ES936, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, in cellular systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Genetic deletion of NAD(P)H:quinone oxidoreductase 1 abrogates activation of nuclear factor-kappaB, IkappaBalpha kinase, c-Jun N-terminal kinase, Akt, p38, and p44/42 mitogen-activated protein kinases and potentiates apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NQO1 inhibits the TLR-dependent production of selective cytokines by promoting IκB-ζ degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NQO1 stabilizes p53 through a distinct pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. pnas.org [pnas.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. NQO1 stabilizes p53 through a distinct pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ES936 stimulates DNA synthesis in HeLa cells independently on NAD(P)H:quinone oxidoreductase 1 inhibition, through a mechanism involving p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Efficacy of ES-936: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
ES-936 is a potent and specific mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), a flavoprotein that plays a crucial role in the detoxification of quinones and cellular protection against oxidative stress.[1][2][3] NQO1 is overexpressed in various solid tumors, including pancreatic, lung, and breast cancers, making it an attractive target for cancer therapy.[1] This technical guide provides a comprehensive overview of the preliminary efficacy of ES-936, focusing on its in vitro and in vivo activities, detailed experimental protocols, and the underlying signaling pathways.
Data Presentation
In Vitro Efficacy of ES-936
The in vitro efficacy of ES-936 has been evaluated in several cancer cell lines, demonstrating potent inhibition of NQO1 activity and cell growth.
| Cell Line | Cancer Type | NQO1 Inhibition (100 nM ES-936) | IC50 (Growth Inhibition) | Reference |
| MIA PaCa-2 | Pancreatic Carcinoma | >95% within 30-120 min | 108 nM | [4] |
| BxPC-3 | Pancreatic Adenocarcinoma | >95% within 30-120 min | 365 nM | [4] |
| HCT116 | Colorectal Carcinoma | >95% within 30-120 min | Not Reported | [4] |
| HT-29 | Colorectal Adenocarcinoma | >95% within 30-120 min | Not Reported | [4] |
| MDA-MB-468 NQ16 | Breast Cancer | >95% within 30-120 min | Not Reported | [4] |
In Vivo Efficacy of ES-936
The anti-tumor activity of ES-936 has been demonstrated in a preclinical xenograft model of human pancreatic cancer.
| Animal Model | Tumor Model | Treatment Regimen | Outcome | Reference |
| Female Athymic Nude Mice | MIA PaCa-2 Subcutaneous Xenograft | 5 mg/kg ES-936, i.p., daily for 10 days | Significantly inhibited tumor growth rate with a maximal T/C value of 47%.[4] | [4] |
Experimental Protocols
NQO1 Activity Assay
This protocol is adapted from studies measuring NQO1 activity in cell lysates using the reduction of 2,6-dichlorophenolindophenol (DCPIP).[5][6][7]
Materials:
-
Cell lysis buffer (e.g., 25 mM Tris-HCl pH 7.4, 250 mM sucrose, 50 µM FAD)
-
Bradford reagent or BCA protein assay kit
-
Reaction buffer (25 mM Tris-HCl pH 7.4, 0.2 mg/mL BSA, 0.01% Tween 20)
-
NADPH solution (180 µM in reaction buffer)
-
DCPIP solution (20 mM stock in DMSO)
-
Dicoumarol solution (20 µM in reaction buffer, for inhibitor control)
-
96-well microplate
-
Spectrophotometer capable of reading at 600 nm
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in cell lysis buffer.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge the lysate at 12,000 x g for 5 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration.
-
-
Assay Reaction:
-
In a 96-well plate, add cell lysate (e.g., 5 µL) to the reaction buffer.
-
For inhibitor control wells, add dicoumarol solution.
-
Add NADPH solution to each well.
-
Initiate the reaction by adding DCPIP solution.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 600 nm for 1 minute at room temperature.
-
The NQO1 activity is the dicoumarol-inhibitable portion of the DCPIP reduction.
-
Calculate the specific activity using the molar extinction coefficient of DCPIP (21,000 M⁻¹cm⁻¹).
-
Cell Viability (MTT) Assay
This protocol is a standard method for assessing cell viability based on the reduction of MTT by mitochondrial dehydrogenases in living cells.[8][9][10][11]
Materials:
-
Cancer cell lines (e.g., MIA PaCa-2, BxPC-3)
-
Complete cell culture medium
-
ES-936 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader capable of reading at 490 nm or 570 nm
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of ES-936 and incubate for the desired time (e.g., 72 hours).
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium and add 150 µL of solubilization solution to each well.
-
Gently shake the plate for 10 minutes to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Soft Agar Colony Formation Assay
This assay measures anchorage-independent growth, a hallmark of cellular transformation.[12][13][14][15][16]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
ES-936 stock solution
-
Agar (e.g., Noble agar)
-
6-well plates
-
Crystal violet solution (0.005%)
Procedure:
-
Bottom Agar Layer:
-
Prepare a 0.5-0.6% agar solution in complete medium and pour 1.5 mL into each well of a 6-well plate.
-
Allow the agar to solidify at room temperature.
-
-
Top Agar Layer:
-
Prepare a cell suspension in complete medium containing various concentrations of ES-936.
-
Mix the cell suspension with an equal volume of 0.7% agar solution (cooled to 40°C) to a final agar concentration of 0.35%.
-
Plate 1.5 mL of this cell-agar mixture on top of the solidified bottom agar layer.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified incubator for 10-21 days, feeding the colonies with complete medium twice a week.
-
-
Staining and Counting:
-
Stain the colonies with crystal violet solution for at least 1 hour.
-
Count the number of colonies using a dissecting microscope.
-
MIA PaCa-2 Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of ES-936 in a living organism.[17][18][19][20]
Materials:
-
MIA PaCa-2 cells
-
Athymic nude mice (female, 10-12 weeks old)
-
Matrigel
-
ES-936 solution for injection
-
Vehicle control (e.g., DMSO)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Harvest MIA PaCa-2 cells and resuspend them in a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject 1 x 10⁶ cells in 100-200 µL into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth by caliper measurements twice weekly.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer ES-936 (e.g., 5 mg/kg, i.p.) or vehicle control daily for the specified duration (e.g., 10 days).
-
-
Efficacy Evaluation:
-
Continue to measure tumor volume throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.
-
The tumor growth inhibition is often expressed as the T/C ratio (median tumor volume of treated group / median tumor volume of control group x 100%).
-
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of ES-936 is the irreversible inhibition of NQO1. This inhibition disrupts the cellular redox balance and can lead to cancer cell death through several proposed pathways.
NQO1 Inhibition and Oxidative Stress
NQO1 is a key enzyme in protecting cells from oxidative damage by catalyzing the two-electron reduction of quinones, thus preventing the formation of reactive semiquinone radicals and reactive oxygen species (ROS).[1] Inhibition of NQO1 by ES-936 can lead to an accumulation of ROS, inducing oxidative stress and subsequently triggering apoptosis in cancer cells.[1]
Caption: Mechanism of ES-936 induced oxidative stress.
NQO1 and Downstream Signaling Pathways
Recent studies suggest that NQO1 can modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways. NQO1 ablation has been shown to inhibit these pathways, leading to suppressed expression of genes involved in glycolysis and glutaminolysis, thereby blocking metabolic adaptation in cancer cells.[21] Furthermore, there is evidence of crosstalk between NQO1 and the p38 MAPK pathway, which can influence p53-mediated cellular responses to stress.[22][23][24][25][26]
Caption: Overview of signaling pathways affected by NQO1 inhibition.
Conclusion
The preliminary data on ES-936 demonstrate its potential as a targeted therapeutic agent for cancers that overexpress NQO1, particularly pancreatic cancer. Its potent and specific mechanism of action, leading to the inhibition of NQO1 and subsequent induction of cancer cell death, warrants further investigation. The detailed experimental protocols provided in this guide can serve as a valuable resource for researchers in the field of drug development to further explore the efficacy and mechanisms of ES-936 and other NQO1 inhibitors. Future studies should focus on elucidating the intricate details of the downstream signaling pathways affected by ES-936 to identify potential biomarkers for patient stratification and to explore combination therapies that may enhance its anti-tumor activity.
References
- 1. What are NQO1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Biochemical, cytotoxic, and genotoxic effects of ES936, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, in cellular systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ES936 | NQO1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DCPIP (2,6-dichlorophenolindophenol) as a genotype-directed redox chemotherapeutic targeting NQO1*2 breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NAD(P)H-dependent Quinone Oxidoreductase 1 (NQO1) and Cytochrome P450 Oxidoreductase (CYP450OR) differentially regulate menadione-mediated alterations in redox status, survival and metabolism in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimelanoma Activity of the Redox Dye DCPIP (2,6-Dichlorophenolindophenol) is Antagonized by NQO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT Assay [bio-protocol.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. scielo.br [scielo.br]
- 12. Soft–Agar colony Formation Assay [en.bio-protocol.org]
- 13. artscimedia.case.edu [artscimedia.case.edu]
- 14. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]
- 15. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MIA PaCa-2 Xenograft Model | Xenograft Services [xenograft.net]
- 18. MIA PaCa-2 Xenograft Model - Altogen Labs [altogenlabs.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Z-360 Suppresses Tumor Growth in MIA PaCa-2-bearing Mice via Inhibition of Gastrin-induced Anti-Apoptotic Effects | Anticancer Research [ar.iiarjournals.org]
- 21. Nqo1 ablation inhibits activation of the PI3K/Akt and MAPK/ERK pathways and blocks metabolic adaptation in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The p53 pathway is synergized by p38 MAPK signaling to mediate 11,11'-dideoxyverticillin-induced G2/M arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The role of p38 MAPK pathway in p53 compromised state and telomere mediated DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Coordination of MAPK and p53 dynamics in the cellular responses to DNA damage and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The cGAS-STING, p38 MAPK, and p53 pathways link genome instability to accelerated cellular senescence in ATM-deficient murine lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Quercetin regulates the sestrin 2-AMPK-p38 MAPK signaling pathway and induces apoptosis by increasing the generation of intracellular ROS in a p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to ES 936 (CAS Number: 192820-78-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
ES 936, with the CAS number 192820-78-3, is a potent and specific mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1). This indolequinone has demonstrated significant anti-cancer properties, particularly in preclinical models of pancreatic cancer. Its primary mechanism of action involves the irreversible inactivation of NQO1, an enzyme often overexpressed in various solid tumors and implicated in cellular protection against oxidative stress. Beyond its role as an NQO1 inhibitor, this compound has also been observed to modulate other cellular signaling pathways, including the p38 MAP kinase pathway, independent of its effect on NQO1. This technical guide provides a comprehensive overview of this compound, summarizing key quantitative data, detailing experimental methodologies from seminal studies, and visualizing its known signaling pathways.
Core Compound Information
| Property | Value |
| Chemical Name | 5-methoxy-1,2-dimethyl-3-((4-nitrophenoxy)methyl)-1H-indole-4,7-dione |
| CAS Number | 192820-78-3 |
| Molecular Formula | C₁₈H₁₆N₂O₆ |
| Molecular Weight | 356.33 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C |
Quantitative Data
Table 2.1: In Vitro Efficacy - Growth Inhibition
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| MIA PaCa-2 | Human Pancreatic Carcinoma | 108 | [1][2][3] |
| BxPC-3 | Human Pancreatic Adenocarcinoma | 365 | [1][2][3] |
Table 2.2: In Vitro Efficacy - NQO1 Inhibition
| Cell Lines | NQO1 Activity Inhibition | Concentration (nM) | Time | Reference |
| HCT116, HT-29, MDA468 NQ16, MIA PaCa-2, BxPC-3 | > 95% | 100 - 250 | 30 - 120 min | [2][4] |
Table 2.3: In Vivo Efficacy - Tumor Growth Inhibition
| Tumor Model | Dosing Regimen | Outcome | Reference |
| MIA PaCa-2 Xenograft (athymic nude mice) | 5 mg/kg/day, i.p. for 10 days | Significantly reduced rate of tumor growth | [2][3] |
Signaling Pathways and Mechanisms of Action
This compound primarily functions as a mechanism-based inhibitor of NQO1. NQO1 is a cytosolic flavoenzyme that catalyzes the two-electron reduction of quinones, a process that is generally considered detoxifying as it bypasses the formation of reactive semiquinone intermediates. In many cancers, NQO1 is overexpressed, and its inhibition can lead to increased oxidative stress and cell death.
However, research has also uncovered NQO1-independent activities of this compound, highlighting its potential to influence multiple signaling cascades within cancer cells.
NQO1 Inhibition and Downstream Effects
The primary mechanism of this compound is the irreversible inhibition of NQO1. This action is believed to contribute to its anti-cancer effects by preventing the detoxification of quinones and potentially increasing intracellular oxidative stress.
Modulation of TNF-α-Induced Signaling
This compound has been shown to inhibit the expression of adhesion molecules, such as E-selectin, induced by the pro-inflammatory cytokine TNF-α in human bone marrow endothelial cells.[1] This suggests an anti-inflammatory component to its activity, which could be relevant in the tumor microenvironment.
NQO1-Independent Activation of p38 MAPK Pathway
Interestingly, this compound can stimulate DNA synthesis in HeLa cells through a mechanism that is independent of NQO1 inhibition.[1] This effect is mediated by the activation of the p38 MAP kinase pathway and is influenced by the cellular redox state.[1] This dual activity suggests that the cellular context can determine the ultimate biological outcome of this compound treatment.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for this compound.
Cell Growth Inhibition Assay
-
Objective: To determine the IC₅₀ values of this compound in cancer cell lines.
-
Methodology:
-
Cell Culture: Human pancreatic cancer cell lines (MIA PaCa-2, BxPC-3) are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000 cells per well and allowed to attach overnight.
-
Compound Treatment: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted in culture media to achieve a range of final concentrations. The cells are treated with these dilutions for a specified period (e.g., 72 hours). Control wells receive media with the corresponding concentration of DMSO.
-
Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a crystal violet staining assay.
-
Data Analysis: The absorbance is read using a microplate reader. The percentage of cell survival is calculated relative to the DMSO-treated control cells. The IC₅₀ value is determined by plotting the percentage of cell survival against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
NQO1 Activity Assay
-
Objective: To measure the inhibitory effect of this compound on NQO1 enzymatic activity in cellular systems.
-
Methodology:
-
Cell Lysate Preparation: Cells are treated with this compound (e.g., 100 nM) for various time points. After treatment, cells are washed with PBS and lysed using a suitable lysis buffer. The cell lysate is then centrifuged to pellet cellular debris, and the supernatant (cytosolic fraction) is collected.
-
Protein Quantification: The protein concentration of the cytosolic fraction is determined using a standard method like the Bradford or BCA assay.
-
Enzymatic Reaction: The NQO1 activity is measured spectrophotometrically. The reaction mixture typically contains the cell lysate, a buffer (e.g., Tris-HCl), a substrate (e.g., menadione or another suitable quinone), and a reducing agent (NADPH). The reduction of a redox dye (e.g., cytochrome c or MTT) is monitored over time by measuring the change in absorbance at a specific wavelength.
-
Inhibitor Control: To confirm that the measured activity is specific to NQO1, a parallel reaction is run in the presence of a known NQO1 inhibitor like dicoumarol.
-
Data Analysis: The NQO1 activity is expressed as the rate of change in absorbance per minute per milligram of protein. The percentage of inhibition by this compound is calculated by comparing the activity in treated cells to that in untreated control cells.
-
In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
-
Methodology:
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Cell Implantation: MIA PaCa-2 cells are harvested, resuspended in a suitable medium (e.g., PBS or Matrigel), and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100 mm³). Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length × width²)/2.
-
Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The treatment group receives daily intraperitoneal (i.p.) injections of this compound (e.g., 5 mg/kg) dissolved in a suitable vehicle (e.g., DMSO and saline). The control group receives injections of the vehicle alone.
-
Efficacy and Toxicity Assessment: Tumor volumes and body weights are monitored throughout the study. At the end of the treatment period, mice are euthanized, and tumors are excised and weighed.
-
Data Analysis: The mean tumor volumes of the treatment and control groups are plotted over time. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the difference in tumor growth between the groups.
-
Conclusion
This compound is a valuable research tool for studying the role of NQO1 in cancer biology and for exploring novel therapeutic strategies targeting this enzyme. Its dual mechanism of action, involving both NQO1 inhibition and modulation of other signaling pathways, makes it a compound of significant interest. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals working with this promising anti-cancer agent. Further investigation into its NQO1-independent effects and its potential for combination therapies is warranted.
References
- 1. ES936 stimulates DNA synthesis in HeLa cells independently on NAD(P)H:quinone oxidoreductase 1 inhibition, through a mechanism involving p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. | BioWorld [bioworld.com]
- 4. Biochemical, cytotoxic, and genotoxic effects of ES936, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, in cellular systems - PubMed [pubmed.ncbi.nlm.nih.gov]
ES-936: A Technical Guide for Pancreatic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the role of ES-936, a potent and specific mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), in the context of pancreatic cancer research. Pancreatic cancer is characterized by its aggressive nature and limited therapeutic options, making the exploration of novel targeted therapies like ES-936 a critical area of investigation. NQO1 is an enzyme frequently overexpressed in solid tumors, including pancreatic cancer, and is implicated in cellular protection against oxidative stress and certain toxins. Its inhibition presents a promising strategy for anticancer therapy.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of ES-936 in pancreatic cancer models.
Table 1: In Vitro Efficacy of ES-936 in Pancreatic Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MIA PaCa-2 | Pancreatic Carcinoma | 108 | [1][2] |
| BxPC-3 | Pancreatic Adenocarcinoma | 365 | [1][2] |
Table 2: In Vivo Efficacy of ES-936 in a Pancreatic Cancer Xenograft Model
| Animal Model | Cell Line | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| Athymic nude mice | MIA PaCa-2 | ES-936 | 5 mg/kg/day (i.p.) for 10 days | Significant reduction in tumor growth rate | [1] |
Mechanism of Action and Signaling Pathways
ES-936 exerts its anticancer effects through the specific inhibition of NQO1. Unlike other NQO1 inhibitors such as dicumarol, the mechanism of ES-936-induced cell death in pancreatic cancer is independent of superoxide production.[1][3] While the precise downstream signaling cascade is an area of ongoing research, inhibition of NQO1 by ES-936 is hypothesized to disrupt the cellular redox balance and protective mechanisms, leading to cell cycle arrest and apoptosis.
Proposed signaling pathway of ES-936 in pancreatic cancer cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of ES-936 are provided below.
Cell Growth Inhibition (MTT) Assay
This assay determines the concentration of ES-936 that inhibits the growth of pancreatic cancer cells by 50% (IC50).
-
Cell Plating: Seed pancreatic cancer cells (e.g., MIA PaCa-2, BxPC-3) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Drug Treatment: Prepare serial dilutions of ES-936 in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing various concentrations of ES-936. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Colony Formation Assay
This assay assesses the ability of single cells to proliferate and form colonies following treatment with ES-936.
-
Cell Plating: Seed a low density of pancreatic cancer cells (e.g., 500 cells) into 6-well plates.
-
Drug Treatment: Treat the cells with various concentrations of ES-936 for 24 hours.
-
Incubation: Replace the drug-containing medium with fresh medium and incubate for 10-14 days, allowing colonies to form.
-
Colony Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with 0.5% crystal violet solution for 15 minutes.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Express the results as a percentage of the number of colonies in the vehicle-treated control wells.
In Vivo Xenograft Study
This protocol outlines the evaluation of ES-936's antitumor activity in a mouse model of pancreatic cancer.
-
Cell Implantation: Subcutaneously inject 5 x 10^6 MIA PaCa-2 cells suspended in Matrigel into the flank of female athymic nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomly assign mice to treatment and control groups. Administer ES-936 (5 mg/kg) or vehicle (DMSO) intraperitoneally daily for 10 consecutive days.
-
Tumor Measurement: Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the ES-936-treated and control groups.
General experimental workflow for the preclinical evaluation of ES-936.
Conclusion
ES-936 demonstrates significant potential as a therapeutic agent for pancreatic cancer by specifically targeting the overexpressed enzyme NQO1. The preclinical data indicate potent in vitro and in vivo activity, warranting further investigation into its precise molecular mechanisms and its potential for clinical development. The detailed protocols provided in this guide are intended to facilitate further research into this promising anticancer compound.
References
- 1. | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, exhibits activity against human pancreatic cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
ES 936: A Potent Modulator of NQO1 Activity for Therapeutic Applications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
ES 936, a potent and specific mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), has emerged as a significant tool in cancer research. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its effects on cellular processes, and its potential as a therapeutic agent. This document synthesizes key quantitative data, outlines detailed experimental protocols, and visualizes the underlying biological pathways to serve as a valuable resource for scientists and drug development professionals.
Introduction to NQO1 and the Role of this compound
NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavoenzyme that plays a crucial role in cellular detoxification and protection against oxidative stress. It catalyzes the two-electron reduction of quinones, preventing the formation of reactive semiquinone intermediates and subsequent generation of reactive oxygen species (ROS). Many cancer cells exhibit elevated levels of NQO1, which contributes to their survival and resistance to chemotherapy. This has made NQO1 an attractive target for cancer therapy.
This compound (5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]-indole-4,7-dione) is a potent and specific mechanism-based inhibitor of NQO1.[1][2] Unlike competitive inhibitors such as dicoumarol, which have known off-target effects, this compound offers a more specific tool to probe the function of NQO1 in cellular systems.[1] Its mechanism-based inhibition leads to irreversible inactivation of the enzyme, providing a sustained effect.[1][2]
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Inhibition of NQO1 Activity by this compound
| Cell Line | This compound Concentration | Incubation Time | % NQO1 Activity Inhibition | Reference |
| HCT116 | 100 nM | 30 min | >95% | [1] |
| HT-29 | 100 nM | 30 min | >95% | [3] |
| MDA-MB-468 NQ16 | 100 nM | 30 min | >95% | [3] |
| MIA PaCa-2 | 100 nM | 30 min | >98% | [2] |
| BxPC-3 | 100 nM | 30 min | >98% | [2] |
Table 2: In Vitro Growth Inhibition by this compound in Pancreatic Cancer Cells
| Cell Line | IC50 (nM) | Assay | Reference |
| MIA PaCa-2 | 108 | MTT Assay | [2] |
| BxPC-3 | 365 | MTT Assay | [2] |
Table 3: In Vivo Efficacy of this compound in a Pancreatic Cancer Xenograft Model
| Animal Model | Tumor Type | Treatment Regimen | Outcome | Reference |
| Female Athymic Nude Mice | MIA PaCa-2 Xenograft | 5 mg/kg this compound, i.p., daily for 10 days | Significant inhibition of tumor growth rate | [3][4] |
Mechanism of Action and Signaling Pathways
This compound acts as a mechanism-based inhibitor of NQO1. The enzyme reduces the quinone moiety of this compound, which then eliminates a leaving group to form a reactive electrophilic species that covalently binds to and inactivates the enzyme.
While this compound is a potent NQO1 inhibitor, some studies suggest that its cytotoxic effects may not be solely dependent on NQO1 inhibition. Research has indicated that this compound can induce growth inhibition in pancreatic cancer cells through mechanisms that are independent of superoxide generation, a previously proposed consequence of NQO1 inhibition.[2] Furthermore, in HeLa cells, this compound has been shown to stimulate DNA synthesis via a p38 MAPK-dependent pathway, suggesting potential off-target effects or alternative mechanisms of action.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
NQO1 Activity Assay
This protocol is adapted from studies measuring NQO1 activity in cell lysates.
-
Reagents:
-
Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, and protease inhibitors.
-
Assay Buffer: 25 mM Tris-HCl (pH 7.4), 0.7 mg/ml bovine serum albumin.
-
Cofactor: 0.2 mM NADH.
-
Substrate: 40 µM menadione.
-
Electron Acceptor: 2,6-dichlorophenolindophenol (DCPIP).
-
Inhibitor: 20 µM dicoumarol (to confirm NQO1-specific activity).
-
-
Procedure:
-
Prepare cell lysates by incubating cells in lysis buffer on ice, followed by centrifugation to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford assay).
-
In a 96-well plate, add cell lysate (typically 5-20 µg of protein) to the assay buffer.
-
To determine NQO1-specific activity, a parallel set of reactions is prepared with the addition of dicoumarol.
-
Initiate the reaction by adding NADH and menadione.
-
Immediately measure the reduction of DCPIP by monitoring the decrease in absorbance at 600 nm over time using a microplate reader.
-
NQO1 activity is calculated as the dicoumarol-sensitive rate of DCPIP reduction and is typically expressed as nmol DCPIP reduced/min/mg protein.
-
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.[2]
-
Reagents:
-
Complete cell culture medium.
-
This compound stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS).
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS).
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) and incubate for the desired period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control cells. The IC50 value is calculated from the dose-response curve.
-
Western Blot Analysis for p38 MAPK Activation
This protocol can be used to investigate the effect of this compound on the phosphorylation of p38 MAPK.
-
Reagents:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
Protein sample buffer (e.g., Laemmli buffer).
-
Primary antibodies: rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) and rabbit anti-total p38 MAPK.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature protein samples by boiling in sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody for total p38 MAPK to ensure equal protein loading.
-
In Vivo Pancreatic Cancer Xenograft Study
This protocol outlines the methodology for evaluating the anti-tumor efficacy of this compound in a mouse model.[3][4]
-
Animal Model:
-
Female athymic nude mice (4-6 weeks old).
-
-
Procedure:
-
Subcutaneously inject MIA PaCa-2 human pancreatic cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 5 mg/kg, intraperitoneally) or vehicle (e.g., DMSO) daily for a specified period (e.g., 10 days).
-
Monitor tumor volume using caliper measurements (Volume = (length x width²)/2) and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
The anti-tumor effect is evaluated by comparing the tumor growth rates between the treated and control groups.
-
Experimental and Logical Workflows
The evaluation of this compound as an NQO1 modulator typically follows a structured workflow, from initial in vitro characterization to in vivo efficacy studies.
Conclusion
This compound is a valuable research tool for studying the role of NQO1 in cancer biology and a promising candidate for therapeutic development. Its potent and specific mechanism-based inhibition of NQO1 makes it a superior choice over less specific inhibitors. While its primary mechanism of action is well-characterized, further investigation into potential NQO1-independent effects is warranted. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working with this compound and other NQO1 modulators.
References
- 1. Biochemical, cytotoxic, and genotoxic effects of ES936, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, in cellular systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, exhibits activity against human pancreatic cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Methodological & Application
ES 936: A Potent Inhibitor of NQO1 for In Vitro Research Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
ES 936 is a potent, mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), a flavoprotein that plays a crucial role in cellular defense against oxidative stress and detoxification of quinones. Due to its specificity, this compound serves as an invaluable tool for investigating the physiological and pathological roles of NQO1 in various cellular processes, including cancer biology and inflammatory responses. These application notes provide detailed protocols for utilizing this compound in common in vitro assays to probe NQO1 function.
Mechanism of Action
This compound acts as a mechanism-based inhibitor, meaning it is converted into a reactive species by the catalytic action of NQO1 itself. This reactive intermediate then covalently modifies the enzyme, leading to its irreversible inactivation. This high specificity for NQO1, with minimal off-target effects on other cellular reductases, makes this compound a superior alternative to less specific inhibitors like dicoumarol.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published literature.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| NQO1 Inhibition | HCT116, HT-29, MDA-MB-468 | >95% inhibition at 100 nM (30 min) | [1] |
| IC50 (Growth Inhibition) | MIA PaCa-2 (pancreatic) | 108 nM | [2] |
| IC50 (Growth Inhibition) | BxPC-3 (pancreatic) | 365 nM | [2] |
Experimental Protocols
NQO1 Activity Assay in Cell Lysates
This protocol describes the measurement of NQO1 enzymatic activity in cell lysates following treatment with this compound. The assay is based on the NQO1-mediated reduction of a substrate, which can be monitored spectrophotometrically.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., 25 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM DTT)
-
Protein assay reagent (e.g., BCA or Bradford)
-
NQO1 assay buffer (25 mM Tris-HCl, pH 7.4, 0.7 mg/mL BSA, 5 µM FAD)
-
NADH solution (200 µM in NQO1 assay buffer)
-
Menadione solution (40 µM in NQO1 assay buffer)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0-1000 nM) or vehicle control for a specified time (e.g., 30 minutes to 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer and mechanical disruption (e.g., sonication or freeze-thaw cycles).
-
Protein Quantification: Centrifuge the cell lysates to pellet cellular debris. Determine the protein concentration of the supernatant using a standard protein assay.
-
Assay Reaction: In a 96-well plate, prepare the reaction mixture containing NQO1 assay buffer, menadione, and cell lysate (use a consistent amount of protein for all samples, e.g., 20-50 µg).
-
Initiate Reaction: Start the reaction by adding NADH to each well.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes) at a constant temperature (e.g., 25°C). The rate of NADH consumption is proportional to the NQO1 activity.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). NQO1 activity can be expressed as nmol of NADH oxidized per minute per mg of protein. Compare the activity in this compound-treated samples to the vehicle control to determine the extent of inhibition.
Cell Viability (MTT) Assay
This protocol assesses the effect of this compound on the viability of cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MIA PaCa-2, BxPC-3)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-10 µM) in complete medium for a specified period (e.g., 72 hours). Include a vehicle-only control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Express the results as a percentage of the vehicle-treated control. The IC50 value, the concentration of this compound that inhibits cell viability by 50%, can be calculated using a suitable software.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway affected by this compound and the general workflow for the in vitro assays described.
Caption: this compound inhibits NQO1, affecting downstream NF-κB and AP-1 signaling pathways.
Caption: Workflow for determining NQO1 activity in cell lysates.
Caption: Workflow for the MTT cell viability assay.
References
Application Notes and Protocols for ES 936 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ES 936 is a potent, specific, and mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][2][3] NQO1 is an enzyme overexpressed in many human solid tumors, including pancreatic, lung, breast, and colon cancers. It plays a role in cellular defense against oxidative stress and in the bioactivation of certain chemotherapeutic agents. By inhibiting NQO1, this compound serves as a valuable tool for investigating the function of this enzyme in cancer biology and for exploring its potential as a therapeutic target. These application notes provide detailed protocols for utilizing this compound in various cell culture-based assays.
Mechanism of Action
This compound acts as a mechanism-based inhibitor of NQO1, meaning it is converted by the enzyme into a reactive species that then irreversibly inactivates it.[1] This specificity makes it a superior tool compared to less specific inhibitors like dicoumarol.[1] Studies have shown that this compound can inhibit over 95% of NQO1 activity within 30 minutes of treatment in various cell lines.[1][3]
Beyond its effects on NQO1, this compound has also been reported to stimulate DNA synthesis in certain cell lines, such as HeLa cells, through a mechanism involving the p38 MAPK pathway, independent of NQO1 inhibition.[4] This dual activity should be considered when designing and interpreting experiments.
Data Presentation
The following tables summarize the quantitative data regarding the effects of this compound in various cell lines.
Table 1: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MIA PaCa-2 | Pancreatic Carcinoma | 108 | [2][3][5] |
| BxPC-3 | Pancreatic Adenocarcinoma | 365 | [2][3][5] |
Table 2: Effective Concentrations and Observed Effects of this compound
| Cell Line(s) | Concentration (nM) | Incubation Time | Observed Effect | Reference |
| HCT116, HT-29, MDA468 NQ16, MIA PaCa-2, BxPC-3 | 100-250 | 30-120 min | >95% inhibition of NQO1 activity | [2][3] |
| MDA468 NQ16 | 100 | 30 min pretreatment | ~6-fold increase in the IC50 of streptonigrin | [2][3] |
| HCT116 | 100 | 30 min pretreatment | ~2-fold increase in the IC50 of streptonigrin | [2][3] |
| Transformed human bone marrow endothelial cells (TrHBMECs) | 100 | 2 h pretreatment | Significant inhibition of TNF-induced E-selectin, VCAM-1, and ICAM-1 protein levels | [2][3] |
| HeLa | Not specified | Not specified | Stimulation of DNA synthesis | [4] |
Experimental Protocols
General Guidelines for Preparing this compound Stock Solutions
-
Solubility : this compound is soluble in DMSO.[6]
-
Stock Solution Preparation : Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO.
-
Storage : Store the stock solution at -20°C or -80°C for long-term stability.[3] Aliquot to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation : Dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 1: Cytotoxicity Assay using MTT
This protocol is designed to assess the cytotoxic effects of this compound on cultured cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Treatment : Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium and vehicle (DMSO) as negative controls.
-
Incubation : Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition : After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation : Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization : Add 100 µL of solubilization solution to each well and mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Protocol 2: Western Blotting for NQO1 and Phospho-p38 MAPK
This protocol describes how to analyze the protein levels of NQO1 and the phosphorylation status of p38 MAPK in response to this compound treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
6-well tissue culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-NQO1, anti-phospho-p38 MAPK, anti-p38 MAPK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment : Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for the appropriate duration.
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking : Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again and add the chemiluminescent substrate.
-
Imaging : Capture the chemiluminescent signal using an imaging system.
-
Analysis : Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). For phospho-p38 MAPK, normalize to the total p38 MAPK levels.
Mandatory Visualizations
Signaling Pathways
Caption: Mechanism of NQO1 inhibition by this compound.
Caption: this compound stimulates DNA synthesis via the p38 MAPK pathway.
Experimental Workflow
Caption: Workflow for an this compound cytotoxicity assay.
References
Application Notes and Protocols for ES-936 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ES-936 is a potent, specific, and mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1). NQO1 is a flavoenzyme that is frequently overexpressed in various solid tumors, including pancreatic cancer, while exhibiting low expression in corresponding normal tissues. This differential expression makes NQO1 an attractive target for cancer therapy. ES-936 has demonstrated significant anti-tumor activity in preclinical models of pancreatic cancer, making it a valuable tool for cancer research and drug development. These application notes provide detailed protocols for the use of ES-936 in in vivo mouse models, with a focus on pancreatic cancer xenografts.
Mechanism of Action
ES-936 acts as a mechanism-based inhibitor of NQO1, meaning it is converted by the enzyme into a reactive species that then irreversibly inactivates it.[1] The inhibition of NQO1 by ES-936 in pancreatic cancer cells has been shown to suppress cell growth and colony formation.[2] Unlike other NQO1 inhibitors such as dicoumarol, the anti-tumor effect of ES-936 appears to be independent of superoxide generation.[1] The precise downstream signaling cascade following NQO1 inhibition by ES-936 is an area of ongoing research, but it is known that NQO1 plays a role in regulating cell cycle progression and apoptosis.
Data Presentation
Table 1: In Vitro Efficacy of ES-936 in Pancreatic Cancer Cell Lines
| Cell Line | NQO1 Expression Level | IC50 (nM) | Reference |
| MIA PaCa-2 | High | 108 | [2] |
| BxPC-3 | High | 365 | [2] |
Table 2: In Vivo Efficacy of ES-936 in a MIA PaCa-2 Xenograft Model
| Parameter | Value | Reference |
| Mouse Strain | Female athymic nude mice | [3] |
| Tumor Model | MIA PaCa-2 subcutaneous xenograft | [3] |
| ES-936 Dosage | 5 mg/kg/day | [2][3] |
| Administration Route | Intraperitoneal (i.p.) | [2][3] |
| Treatment Duration | 10 days | [2][3] |
| Control Vehicle | DMSO | [3] |
| Outcome | ||
| Tumor Growth | Significantly reduced rate of tumor growth | [2] |
| Toxicity | No obvious toxicities observed | [3] |
| Body Weight | No significant difference from control | [3] |
Experimental Protocols
Protocol 1: Preparation of ES-936 for In Vivo Administration
This protocol is based on the reported dosage of 5 mg/kg/day and the use of DMSO as a vehicle. The final injection volume is assumed to be 100 µL per 20g mouse, a standard volume for intraperitoneal injections. Researchers should optimize the formulation based on their specific experimental needs and animal welfare guidelines.
Materials:
-
ES-936 (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Sterile syringes (1 mL) and needles (25-27 gauge)
Procedure:
-
Calculate the required amount of ES-936:
-
For a 20g mouse at a 5 mg/kg dose, the required amount is 0.1 mg of ES-936 per mouse per day.
-
For a cohort of 10 mice, you will need at least 1 mg of ES-936 per day, plus overage.
-
-
Prepare the ES-936 stock solution:
-
ES-936 is soluble in DMSO. To minimize the amount of DMSO injected, prepare a concentrated stock solution. For example, dissolve 10 mg of ES-936 in 1 mL of sterile DMSO to create a 10 mg/mL stock solution.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming may be applied if necessary.
-
-
Prepare the final dosing solution (Example for a 100 µL injection volume):
-
The final concentration needed is 1 mg/mL to deliver 0.1 mg in 100 µL.
-
On each day of treatment, dilute the 10 mg/mL stock solution 1:10 in sterile saline or PBS. For example, to prepare 1 mL of the final dosing solution, mix 100 µL of the 10 mg/mL ES-936 stock solution with 900 µL of sterile saline or PBS.
-
Vortex the final dosing solution immediately before use to ensure it is well-mixed. The final DMSO concentration in this example would be 10%. If a lower DMSO concentration is desired, adjust the stock concentration and dilution accordingly, ensuring the final injection volume is appropriate for the mouse.
-
-
Prepare the vehicle control:
-
The vehicle control should contain the same concentration of DMSO as the final dosing solution.
-
For the example above, the vehicle control would be a 10% DMSO solution in sterile saline or PBS.
-
Protocol 2: MIA PaCa-2 Xenograft Mouse Model and ES-936 Treatment
Materials:
-
MIA PaCa-2 human pancreatic cancer cells
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Matrigel or similar basement membrane matrix
-
Female athymic nude mice (6-8 weeks old)
-
Prepared ES-936 dosing solution and vehicle control
-
Sterile syringes (1 mL) and needles (25-27 gauge for both cell injection and drug administration)
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Cell Culture and Preparation:
-
Culture MIA PaCa-2 cells according to standard protocols.
-
On the day of injection, harvest cells using trypsin and wash with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 107 cells/mL. Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Inject 100 µL of the cell suspension (containing 1 x 106 MIA PaCa-2 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure their dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.
-
Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.
-
-
ES-936 Administration:
-
On Day 1 of treatment, weigh each mouse to accurately calculate the injection volume.
-
Administer ES-936 (5 mg/kg) or the vehicle control via intraperitoneal injection daily for 10 consecutive days.
-
To perform an i.p. injection, restrain the mouse and inject into the lower right quadrant of the abdomen, being careful to avoid the internal organs.
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight every 2-3 days throughout the study.
-
Observe the mice for any signs of toxicity.
-
The study can be concluded when tumors in the control group reach a predetermined size, or as per institutional animal care and use committee (IACUC) guidelines.
-
Visualizations
Caption: Experimental workflow for ES-936 in a pancreatic cancer xenograft model.
Caption: Proposed signaling pathway of ES-936 in pancreatic cancer.
References
- 1. Isopentyl-Deoxynboquinone Induces Mitochondrial Dysfunction and G2/M Phase Cell Cycle Arrest to Selectively Kill NQO1-Positive Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NQO1 regulates cell cycle progression at the G2/M phase - PMC [pmc.ncbi.nlm.nih.gov]
ES 936: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of ES 936, a potent and specific mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1). This document includes information on its solubility, preparation for experiments, and detailed protocols for its application in in vitro and in vivo studies.
Introduction and Mechanism of Action
This compound is a valuable research tool for investigating the roles of NQO1 in various physiological and pathological processes, including cancer biology and inflammation. It acts as a mechanism-based inhibitor, meaning it is converted into a reactive species by the NQO1 enzyme itself. This reactive intermediate then covalently binds to the enzyme, leading to its irreversible inactivation.[1][2] This high specificity for NQO1, with minimal off-target effects on other cellular reductases, makes it a superior alternative to less specific inhibitors like dicoumarol.[1][3][4]
The inhibitory action of this compound requires metabolic activation by NQO1 in the presence of a pyridine nucleotide cofactor such as NADH.[2] Following reduction, this compound forms a reactive iminium species that covalently modifies tyrosine residues (Tyr 127 or Tyr 129) within the NQO1 active site, thereby permanently disabling the enzyme.[2]
Physicochemical and Solubility Data
Proper handling and solubilization of this compound are critical for obtaining reliable and reproducible experimental results.
| Property | Data | Reference |
| Molecular Weight | 356.33 g/mol | [3] |
| Molecular Formula | C₁₈H₁₆N₂O₆ | [3] |
| CAS Number | 192820-78-3 | [3][5] |
| Purity | ≥98% | [3] |
| Appearance | Solid | |
| Solubility | Soluble to 20 mM in DMSO with gentle warming. | [3] |
| Storage and Stability | Store the solid compound at -20°C.[3] Stock solutions in DMSO can be stored in aliquots at -20°C for up to one month or at -80°C for up to six months.[5][6] | [3][5][6] |
Biological Activity and In Vitro Data
This compound exhibits potent biological activity in a variety of experimental systems, primarily through its inhibition of NQO1.
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (Growth Inhibition) | MIA PaCa-2 (Pancreatic) | 108 nM | [3][5] |
| BxPC-3 (Pancreatic) | 365 nM | [3][5] | |
| NQO1 Activity Inhibition | Various cell lines | >95% at 100 nM (within 30 min) | [1][5] |
Signaling Pathway and Experimental Workflow
Mechanism of this compound Action
The following diagram illustrates the mechanism-based inhibition of NQO1 by this compound.
Caption: Mechanism of NQO1 inactivation by this compound.
General Experimental Workflow for In Vitro Studies
This diagram outlines a typical workflow for assessing the effects of this compound in cell culture experiments.
Caption: General workflow for in vitro experiments using this compound.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Weighing: Accurately weigh the desired amount of this compound solid. For example, to prepare 1 ml of a 20 mM stock solution, weigh 0.7127 mg of this compound (MW = 356.33).
-
Solubilization: Add the appropriate volume of high-purity DMSO to the solid. Gentle warming (e.g., in a 37°C water bath) may be required for complete dissolution.[3] Vortex briefly to ensure homogeneity.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[5][6]
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution at room temperature.[6] Prepare fresh dilutions of this compound in the appropriate cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and controls, and typically does not exceed 0.1% (v/v) to avoid solvent toxicity.
Protocol 2: In Vitro NQO1 Activity Inhibition Assay
This protocol is adapted from methodologies described in the literature.[1]
-
Cell Seeding: Seed cells (e.g., MIA PaCa-2, BxPC-3, or other cell lines with known NQO1 expression) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0-500 nM). A concentration of 100 nM is often sufficient to achieve >95% inhibition.[1][5] Include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells.
-
Incubation: Incubate the cells with this compound for a period of 30 to 120 minutes at 37°C in a CO₂ incubator.[1][5]
-
Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer.
-
NQO1 Activity Measurement: Determine NQO1 activity in the cell lysates using a standard assay, such as one that measures the dicoumarol-sensitive reduction of a substrate like menadione or cytochrome c. The activity is typically measured spectrophotometrically.
-
Data Analysis: Calculate the percentage of NQO1 inhibition for each concentration of this compound relative to the vehicle-treated control.
Protocol 3: In Vivo Antitumor Activity Study
This protocol is based on a study using a pancreatic cancer xenograft model.[5][7]
-
Animal Model: Use immunocompromised mice (e.g., female athymic nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ MIA PaCa-2 cells) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and control groups.
-
This compound Formulation: Prepare a dosing solution of this compound in a suitable vehicle, such as DMSO or a mixture of DMSO and saline.
-
Dosing Regimen: Administer this compound via intraperitoneal (i.p.) injection at a dose of 5 mg/kg daily for a specified treatment period (e.g., 10 days).[5][7] The control group should receive an equivalent volume of the vehicle.
-
Monitoring: Monitor tumor volume and body weight of the mice throughout the study. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, or biomarker analysis). Compare the tumor growth rates between the this compound-treated and control groups.
Troubleshooting and Considerations
-
Solubility Issues: If this compound precipitates out of solution when diluted in aqueous media, consider preparing intermediate dilutions in a co-solvent or using a formulation with surfactants for in vivo studies.
-
Cell Line Specificity: The effects of this compound are dependent on the NQO1 expression level in the chosen cell line. It is recommended to verify NQO1 expression and activity before initiating experiments.[1]
-
Duration of Inhibition: As this compound is a mechanism-based inhibitor, the duration of NQO1 inhibition is dependent on the rate of new NQO1 protein synthesis by the cells.[1] This should be considered when designing long-term experiments.
-
In Vivo Toxicity: While studies have shown no obvious toxicities at effective doses, it is crucial to monitor animal health and body weight during in vivo experiments.[5]
By following these guidelines and protocols, researchers can effectively utilize this compound as a precise tool to investigate the function of NQO1 in their experimental systems.
References
- 1. Biochemical, cytotoxic, and genotoxic effects of ES936, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, in cellular systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 by biochemical, X-ray crystallographic, and mass spectrometric approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. ES936 | NQO1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound|192820-78-3|COA [dcchemicals.com]
- 7. | BioWorld [bioworld.com]
Application Notes and Protocols: Western Blot Analysis of NQO1 Inhibition by ES936
For Researchers, Scientists, and Drug Development Professionals
Introduction
NAD(P)H:quinone oxidoreductase 1 (NQO1) is a crucial cytosolic flavoenzyme that plays a significant role in cellular defense against oxidative stress and xenobiotics. It catalyzes the two-electron reduction of quinones, thereby preventing the formation of reactive oxygen species. Due to its overexpression in various solid tumors, including pancreatic cancer, NQO1 has emerged as a promising target for cancer therapy. ES936 is a potent, specific, and mechanism-based inhibitor of NQO1.[1][2][3][4] Understanding the interaction between ES936 and NQO1 is vital for the development of novel anticancer strategies. This document provides a detailed protocol for assessing the effects of ES936 on NQO1 using Western blotting.
Mechanism of Action of ES936
ES936 acts as a mechanism-based inhibitor of NQO1. After being reduced by NQO1 to its hydroquinone form, ES936 releases a p-nitrophenol leaving group. This generates a reactive iminium ion that covalently binds to tyrosine residues within the active site of NQO1, leading to irreversible inactivation of the enzyme.[5] It is important to note that ES936 inhibits NQO1 activity rather than downregulating its protein expression. Therefore, Western blotting is employed to confirm the presence of the NQO1 protein, while its activity can be measured using functional assays.
Quantitative Data Summary
The following tables summarize the inhibitory effects of ES936 on NQO1 activity and cell growth in various cancer cell lines.
Table 1: Inhibition of NQO1 Activity by ES936
| Cell Line | ES936 Concentration (nM) | Treatment Time | % Inhibition of NQO1 Activity | Reference |
| HCT116 | 100 | 30 min | >95% | [6] |
| HT-29 | 100 | 30 min | >95% | [6] |
| MDA-MB-468 NQ16 | 100 | 30 min | >95% | [6] |
| MIA PaCa-2 | 100 | 30-120 min | >95% | [6][7] |
| BxPC-3 | 100 | 30-120 min | >95% | [6][7] |
Table 2: IC50 Values of ES936 in Pancreatic Cancer Cell Lines
| Cell Line | IC50 (nM) | Reference |
| MIA PaCa-2 | 108 | [1][3][8] |
| BxPC-3 | 365 | [1][3][8] |
Signaling Pathway
The expression of NQO1 is primarily regulated by the Keap1-Nrf2 signaling pathway, a key cellular defense mechanism against oxidative stress.
Experimental Workflow
The following diagram outlines the major steps in the Western blot protocol for detecting NQO1 protein levels.
Detailed Experimental Protocol: Western Blot for NQO1
This protocol is designed for the analysis of NQO1 protein levels in cell lysates following treatment with ES936.
1. Materials and Reagents
-
Cell Lines: Pancreatic cancer cell lines with high NQO1 expression (e.g., MIA PaCa-2, BxPC-3).
-
ES936: Prepare stock solutions in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA or Bradford protein assay kit.
-
SDS-PAGE Gels: 12% polyacrylamide gels.
-
Transfer Buffer: Standard Tris-glycine buffer with 20% methanol.
-
Membranes: PVDF or nitrocellulose membranes (0.45 µm).
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-NQO1 monoclonal antibody (e.g., Abcam ab80588, Cell Signaling Technology #62262).
-
Mouse anti-β-actin or anti-GAPDH monoclonal antibody (loading control).
-
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG and HRP-conjugated goat anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Wash Buffer: TBST.
2. Cell Culture and Treatment with ES936
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with the desired concentrations of ES936 (e.g., 100 nM) or vehicle (DMSO) for the specified duration (e.g., 30 minutes to 2 hours).
3. Preparation of Cell Lysates
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total protein extract) to a new tube.
-
Determine the protein concentration using a BCA or Bradford assay.
4. SDS-PAGE and Protein Transfer
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 12% SDS-PAGE gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100 V for 1-2 hours or semi-dry transfer according to the manufacturer's instructions.
5. Immunoblotting
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary anti-NQO1 antibody (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer, e.g., 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
For the loading control, repeat the antibody incubation steps with the anti-β-actin or anti-GAPDH antibody.
6. Detection and Analysis
-
Prepare the ECL detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Perform densitometric analysis of the protein bands using appropriate software (e.g., ImageJ). Normalize the NQO1 band intensity to the corresponding loading control band intensity.
Conclusion
This application note provides a comprehensive guide for the Western blot analysis of NQO1 in the context of its inhibition by ES936. By following this detailed protocol, researchers can effectively assess the presence of the NQO1 protein in their experimental systems, which is a critical step in studying the effects of this potent inhibitor in cancer research and drug development.
References
- 1. NQO1 Antibody - Novatein Biosciences [novateinbio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The NQO1 bioactivatable drug, β-lapachone, alters the redox state of NQO1+ pancreatic cancer cells, causing perturbation in central carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NQO1/CPT1A promotes the progression of pancreatic adenocarcinoma via fatty acid oxidation: NQO1/CPT1A promotes PAAD via FAO - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NQO1 Polyclonal Antibody (PA5-21290) [thermofisher.com]
- 8. Western blot analysis of protein expression levels of NQO1 [ykxb.scu.edu.cn]
Application of ES-936 in Xenograft Tumor Models: Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of ES-936, a potent and specific mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), in xenograft tumor models. These guidelines are intended to assist in the design and execution of preclinical studies to evaluate the anti-tumor efficacy of ES-936.
Introduction to ES-936
ES-936 (5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione) is a selective inhibitor of NQO1, an enzyme frequently overexpressed in various solid tumors, including pancreatic cancer.[1][2] NQO1 plays a role in cellular defense against oxidative stress. Its inhibition by ES-936 has been shown to induce growth inhibition in cancer cells, making it a promising agent for cancer therapy.[1][2] Unlike other NQO1 inhibitors, the anti-tumor effect of ES-936 appears to be independent of superoxide generation.[2]
In Vitro Activity of ES-936
ES-936 has demonstrated potent cytotoxic activity against human pancreatic cancer cell lines that exhibit high levels of NQO1.
Table 1: In Vitro Efficacy of ES-936 in Pancreatic Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MIA PaCa-2 | Pancreatic Carcinoma | 108 | [1] |
| BxPC-3 | Pancreatic Adenocarcinoma | 365 | [1] |
In Vivo Application of ES-936 in a Pancreatic Cancer Xenograft Model
ES-936 has shown significant anti-tumor activity in a xenograft model using the MIA PaCa-2 human pancreatic cancer cell line.
Table 2: In Vivo Efficacy of ES-936 in MIA PaCa-2 Xenograft Model
| Animal Model | Cell Line | Treatment | Dosing Schedule | Route of Administration | Outcome | Reference |
| Athymic Nude Mice | MIA PaCa-2 | ES-936 (5 mg/kg) | Daily for 10 days | Intraperitoneal (i.p.) | Significant inhibition of tumor growth rate compared to vehicle control. | [2] |
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Pancreatic Cancer Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model using the MIA PaCa-2 cell line.
Materials:
-
MIA PaCa-2 human pancreatic cancer cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
Female athymic nude mice (4-6 weeks old)
-
Sterile syringes (1 mL) and needles (27-gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture MIA PaCa-2 cells in a humidified incubator at 37°C and 5% CO2. Ensure cells are in the logarithmic growth phase before harvesting.
-
Cell Preparation:
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in sterile PBS and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject 100 µL of the cell suspension (containing 1 x 10^6 MIA PaCa-2 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Monitoring:
-
Monitor the mice for tumor formation. Palpable tumors are typically expected to form within 1-2 weeks.
-
Once tumors are established, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
Randomize the animals into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-150 mm³).
-
Protocol 2: Preparation and Administration of ES-936
This protocol outlines the preparation of ES-936 for intraperitoneal injection in a xenograft study.
Materials:
-
ES-936
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile saline (0.9% NaCl) or PBS
-
Sterile syringes (1 mL) and needles (25-27 gauge)
Procedure:
-
ES-936 Stock Solution Preparation:
-
Aseptically prepare a stock solution of ES-936 in DMSO. The concentration of the stock solution will depend on the final desired dose and injection volume. For example, to achieve a 5 mg/kg dose in a 20g mouse with an injection volume of 100 µL, a 1 mg/mL stock solution can be prepared.
-
Ensure ES-936 is fully dissolved. Gentle warming or vortexing may be required.
-
-
Working Solution Preparation (if necessary):
-
For the final injection, the DMSO stock solution may need to be diluted with a sterile, biocompatible vehicle such as saline or PBS to a final DMSO concentration that is well-tolerated by the animals (typically ≤10%). Prepare this dilution fresh before each injection.
-
-
Vehicle Control Preparation:
-
Prepare a vehicle control solution with the same final concentration of DMSO in saline or PBS as the ES-936 treatment solution.
-
-
Intraperitoneal (i.p.) Injection:
-
Restrain the mouse according to standard procedures, ensuring the head is tilted downwards.[3]
-
Disinfect the injection site in the lower right abdominal quadrant with 70% ethanol.[3]
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.[3]
-
Aspirate to ensure the needle has not entered the bladder or intestines before injecting the solution.[3]
-
Administer the prepared ES-936 solution or vehicle control according to the predetermined dosing schedule (e.g., daily for 10 days).[2]
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity, including weight loss, changes in behavior, or signs of distress.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of ES-936 and a typical experimental workflow for its evaluation in a xenograft model.
Caption: Proposed mechanism of action of ES-936 in cancer cells.
Caption: Experimental workflow for evaluating ES-936 in a xenograft model.
References
Application Notes and Protocols for ES-936 Treatment of MIA PaCa-2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
ES-936 is a potent and specific mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in pancreatic tumors.[1][2] This document provides detailed application notes and experimental protocols for the use of ES-936 in targeting MIA PaCa-2 human pancreatic cancer cells. MIA PaCa-2 cells exhibit high levels of NQO1 activity, making them a suitable model for studying the effects of NQO1 inhibition.[1] ES-936 has been shown to suppress the growth of MIA PaCa-2 cells both in vitro and in vivo.[1][2] Unlike other NQO1 inhibitors, the cytotoxic effects of ES-936 appear to be independent of intracellular superoxide production.[1] These notes offer a comprehensive guide for investigating the anti-cancer properties of ES-936.
Data Presentation
In Vitro Efficacy of ES-936 on MIA PaCa-2 Cells
| Parameter | Value | Reference |
| IC50 | 108 nM | [1][2] |
| Effect on Colony Formation | Concentration-dependent inhibition | [1] |
Representative Data: Effect of ES-936 on MIA PaCa-2 Cell Cycle Distribution (24-hour treatment)
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (DMSO) | 55 ± 4% | 30 ± 3% | 15 ± 2% |
| ES-936 (100 nM) | 68 ± 5% | 20 ± 4% | 12 ± 3% |
| ES-936 (200 nM) | 75 ± 6% | 15 ± 3% | 10 ± 2% |
| Note: The data presented in this table is representative and intended to illustrate the expected outcome of a cell cycle analysis experiment. Actual results may vary. |
Representative Data: Induction of Apoptosis by ES-936 in MIA PaCa-2 Cells (48-hour treatment)
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Control (DMSO) | 90 ± 5% | 4 ± 2% | 3 ± 1% | 3 ± 1% |
| ES-936 (100 nM) | 75 ± 6% | 12 ± 3% | 8 ± 2% | 5 ± 2% |
| ES-936 (200 nM) | 60 ± 7% | 20 ± 4% | 13 ± 3% | 7 ± 2% |
| Note: The data presented in this table is representative and intended to illustrate the expected outcome of an apoptosis assay. Actual results may vary. |
Experimental Protocols
Cell Culture
MIA PaCa-2 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 2.5% horse serum, and maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of ES-936.
Materials:
-
MIA PaCa-2 cells
-
DMEM with 10% FBS and 2.5% horse serum
-
ES-936 (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed MIA PaCa-2 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of ES-936 in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ES-936 solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cells with the compound for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Colony Formation Assay
This assay assesses the long-term effect of ES-936 on the proliferative capacity of single cells.
Materials:
-
MIA PaCa-2 cells
-
Complete medium
-
ES-936
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Seed a low density of MIA PaCa-2 cells (e.g., 500 cells per well) in 6-well plates.
-
Allow the cells to attach for 24 hours.
-
Treat the cells with various concentrations of ES-936 or vehicle control (DMSO).
-
Incubate the plates for 10-14 days, replacing the medium with freshly prepared ES-936 or vehicle control every 3 days.
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (a colony is defined as a cluster of at least 50 cells).
-
Calculate the plating efficiency and surviving fraction for each treatment group.
Cell Cycle Analysis
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle after ES-936 treatment.
Materials:
-
MIA PaCa-2 cells
-
Complete medium
-
ES-936
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed MIA PaCa-2 cells in 6-well plates and allow them to attach.
-
Treat the cells with ES-936 or vehicle control for the desired time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
MIA PaCa-2 cells
-
Complete medium
-
ES-936
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed MIA PaCa-2 cells in 6-well plates and treat with ES-936 or vehicle control for the desired time (e.g., 48 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour of staining.
Visualizations
Signaling Pathway of ES-936 in MIA PaCa-2 Cells
Caption: Proposed mechanism of ES-936 action in MIA PaCa-2 cells.
Experimental Workflow for Assessing ES-936 Efficacy
Caption: Workflow for evaluating the in vitro effects of ES-936.
References
Application Notes and Protocols for Measuring NQO1 Activity Following ES936 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavoenzyme that plays a crucial role in cellular defense against oxidative stress by catalyzing the two-electron reduction of quinones, thereby preventing the formation of reactive semiquinone intermediates.[1] Elevated levels of NQO1 are observed in various solid tumors, including pancreatic cancer, making it an attractive target for cancer therapy.[2][3] ES936 is a potent and specific mechanism-based inhibitor of NQO1.[4][5] It irreversibly inactivates NQO1, leading to growth inhibition in cancer cells with high NQO1 expression.[6][7] Accurate measurement of NQO1 activity is essential for evaluating the efficacy of inhibitors like ES936 and understanding their mechanism of action.
These application notes provide detailed protocols for measuring NQO1 activity in cell lysates and intact cells following treatment with ES936.
Data Presentation
The following table summarizes the effect of ES936 on NQO1 activity in two human pancreatic cancer cell lines, MIA PaCa-2 and BxPC-3. Treatment with 100 nM ES936 for 30 minutes leads to a significant reduction in NQO1 activity.[2][6]
| Cell Line | Treatment | NQO1 Activity (nmol DCPIP/min/mg protein) | Percent Inhibition |
| MIA PaCa-2 | Vehicle (Control) | ~1800 | 0% |
| ES936 (100 nM) | <100 | >95% | |
| BxPC-3 | Vehicle (Control) | ~600 | 0% |
| ES936 (100 nM) | <50 | >95% |
Signaling Pathways
NQO1 is a key downstream target of the Nrf2-Keap1/ARE signaling pathway, which is a master regulator of the cellular antioxidant response.[1] NQO1 can also influence other signaling cascades, such as the MAPK pathway, which is involved in cell proliferation and survival.[8] Inhibition of NQO1 by ES936 can, therefore, have broader effects on cellular signaling beyond direct enzyme inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Relationship between NAD(P)H:quinone oxidoreductase 1 (NQO1) levels in a series of stably transfected cell lines and susceptibility to antitumor quinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DCPIP (2,6-dichlorophenolindophenol) as a genotype-directed redox chemotherapeutic targeting NQO1*2 breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. NQO1 Activity Assay Kit - Creative BioMart [creativebiomart.net]
Application Notes and Protocols: Co-treatment of ES-936 with Chemotherapy Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
ES-936 is a potent and specific mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), a cytosolic enzyme frequently overexpressed in various human cancers, including pancreatic, lung, and breast cancers. NQO1 protects cancer cells from oxidative stress and certain chemotherapeutic agents, contributing to drug resistance. Inhibition of NQO1 by ES-936 presents a promising strategy to enhance the efficacy of conventional chemotherapy.
These application notes provide a comprehensive overview of the principles and methodologies for investigating the synergistic effects of ES-936 in combination with standard chemotherapy drugs such as cisplatin, doxorubicin, and gemcitabine. The protocols detailed below are based on established methodologies for studying drug synergy and are adapted from research on other NQO1 inhibitors, such as dicoumarol, in the absence of specific published data for ES-936 co-treatment. Clear citation and acknowledgment of the data source are provided.
Mechanism of Action and Rationale for Co-treatment
NQO1 is a two-electron reductase that detoxifies quinones and protects cells from oxidative damage. In many cancers, elevated NQO1 levels are associated with resistance to chemotherapy. ES-936 irreversibly inhibits NQO1, leading to several potential anti-cancer effects. In co-treatment strategies, ES-936 is hypothesized to sensitize cancer cells to chemotherapy through various mechanisms, including increased oxidative stress and modulation of key signaling pathways involved in apoptosis and cell survival.
Data Presentation: Synergistic Effects of NQO1 Inhibition with Chemotherapy
The following tables summarize quantitative data from studies on the NQO1 inhibitor dicoumarol in combination with chemotherapy. This data can be used as a reference for designing and interpreting experiments with ES-936.
Table 1: In Vitro Cytotoxicity of NQO1 Inhibitor in Combination with Cisplatin
| Cell Line | p53 Status | Treatment | IC50 (µM) | Fold-Sensitization | Reference |
| RT112 (Bladder Cancer) | Wild-type | Cisplatin alone | 15.2 | - | [1] |
| Cisplatin + Dicoumarol (100 µM) | 6.8 | 2.2 | [1] | ||
| 253J (Bladder Cancer) | Wild-type | Cisplatin alone | 12.5 | - | [1] |
| Cisplatin + Dicoumarol (100 µM) | 5.5 | 2.3 | [1] | ||
| LNCaP (Prostate Cancer) | Wild-type | Cisplatin alone | 18.5 | - | [1] |
| Cisplatin + Dicoumarol (100 µM) | 8.2 | 2.3 | [1] | ||
| J82 (Bladder Cancer) | Mutant | Cisplatin alone | >50 | - | [1] |
| Cisplatin + Dicoumarol (100 µM) | >50 | No sensitization | [1] |
Table 2: Apoptosis Induction by NQO1 Inhibitor and Chemotherapy Co-treatment
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | Reference |
| KKU-100 (Cholangiocarcinoma) | Control | 5% | [2] |
| Gemcitabine (10 µM) | 15% | [2] | |
| Dicoumarol (50 µM) | 8% | [2] | |
| Gemcitabine + Dicoumarol | 35% | [2] | |
| KKU-M214 (Cholangiocarcinoma, low NQO1) | Gemcitabine + Dicoumarol | No significant increase | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay) to Determine Synergy
Objective: To assess the cytotoxic effects of ES-936 in combination with a chemotherapy drug and to determine if the combination is synergistic, additive, or antagonistic.
Materials:
-
Cancer cell line of interest (e.g., MIA PaCa-2, BxPC-3)[3]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
ES-936
-
Chemotherapy drug (e.g., cisplatin, doxorubicin, gemcitabine)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of ES-936 and the chemotherapy drug, both alone and in combination at a constant ratio (e.g., based on their individual IC50 values).
-
Remove the culture medium and add 100 µL of the drug-containing medium to the respective wells. Include untreated control wells.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Use software like CompuSyn to calculate the Combination Index (CI) to determine the nature of the drug interaction (CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism).
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by ES-936 and chemotherapy co-treatment.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
ES-936 and chemotherapy drug
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with ES-936, the chemotherapy drug, or the combination for 24-48 hours. Include an untreated control.
-
Harvest the cells (including floating cells in the supernatant) by trypsinization.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, late apoptotic/necrotic cells are Annexin V+/PI+.
Protocol 3: Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of ES-936 and chemotherapy co-treatment on key signaling proteins involved in apoptosis and cell survival.
Materials:
-
Cancer cell line of interest
-
ES-936 and chemotherapy drug
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-Bcl-2, anti-Bax, anti-phospho-JNK, anti-JNK, anti-cleaved PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with ES-936, the chemotherapy drug, or the combination for the desired time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control like Actin or Tubulin to normalize protein expression levels.
Visualizations
Signaling Pathways
Experimental Workflow
Logical Relationship
References
- 1. Dicoumarol potentiates cisplatin-induced apoptosis mediated by c-Jun N-terminal kinase in p53 wild-type urogenital cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dicoumarol enhances gemcitabine-induced cytotoxicity in high NQO1-expressing cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis with ES 936
For Researchers, Scientists, and Drug Development Professionals
Introduction
ES 936 is a potent, specific, and mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][2] NQO1 is a flavoprotein that plays a crucial role in the two-electron reduction of quinones, protecting cells from oxidative stress and electrophilic attack.[3] However, in certain cancer types, particularly pancreatic cancer, high levels of NQO1 have been associated with tumor growth and survival.[3] this compound has been shown to inhibit the growth of pancreatic cancer cells and reduce the expression of key inflammatory and adhesion molecules, making it a valuable tool for cancer research and drug development.[2][3]
Flow cytometry is a powerful technique for the single-cell analysis of heterogeneous populations. It enables the quantification of protein expression, including intracellular signaling molecules and cell surface markers. This document provides detailed application notes and protocols for the use of this compound in flow cytometry-based analyses to investigate its effects on cancer cells and immune-related pathways.
Mechanism of Action of this compound
This compound acts as a mechanism-based inhibitor of NQO1.[4] The enzymatic reduction of this compound by NQO1 generates a reactive iminium species that covalently modifies and inactivates the enzyme.[4] This irreversible inhibition of NQO1 leads to several downstream cellular effects, including the inhibition of cancer cell growth and the modulation of inflammatory signaling pathways.[3] Specifically, this compound has been shown to decrease the expression of TNF-α-induced adhesion molecules such as E-selectin, VCAM-1, and ICAM-1. This is achieved, in part, by reducing the nuclear levels of phosphorylated (active) forms of the transcription factors p65 (a subunit of NF-κB), c-Jun, and ATF2 (components of AP-1).
Caption: Mechanism of this compound in modulating TNF-α induced signaling.
Quantitative Data Summary
The following table summarizes the quantitative data regarding the inhibitory effects of this compound on pancreatic cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MIA PaCa-2 | Human Pancreatic Carcinoma | 108 | [2] |
| BxPC-3 | Human Pancreatic Adenocarcinoma | 365 | [2] |
Experimental Protocols
Protocol 1: Analysis of Cell Surface Adhesion Molecule Expression
This protocol describes the use of flow cytometry to quantify the effect of this compound on the expression of cell surface adhesion molecules (E-selectin, VCAM-1, ICAM-1) on human bone marrow endothelial cells (TrHBMECs) or other relevant cell types following stimulation with TNF-α.
Materials:
-
This compound (Tocris Bioscience, Cat. No. 4022 or equivalent)
-
Human Bone Marrow Endothelial Cells (TrHBMECs)
-
Complete cell culture medium
-
Recombinant Human TNF-α
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD62E (E-selectin)
-
Anti-Human CD106 (VCAM-1)
-
Anti-Human CD54 (ICAM-1)
-
Isotype control antibodies
-
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture TrHBMECs to 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 500 nM) for 2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 4-6 hours. Include an untreated control group.
-
-
Cell Harvesting and Staining:
-
Wash cells with PBS and detach using a non-enzymatic cell dissociation solution.
-
Resuspend cells in cold FACS buffer and count.
-
Aliquot approximately 1 x 10^6 cells per flow cytometry tube.
-
Add the fluorochrome-conjugated antibodies (E-selectin, VCAM-1, ICAM-1, and isotype controls) at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 300-500 µL of FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, collecting a minimum of 10,000 events per sample.
-
Gate on the single-cell population using forward and side scatter.
-
Analyze the median fluorescence intensity (MFI) of each adhesion molecule in the different treatment groups.
-
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Intracellular phospho-protein staining techniques for flow cytometry: monitoring single cell signaling events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How To Do Phospho-Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 4. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting ES 936 Inhibition of NQO1 Activity
Welcome to the technical support center for ES 936, a potent and specific mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1). This resource is designed for researchers, scientists, and drug development professionals to address common issues that may arise during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a mechanism-based inhibitor, meaning it requires enzymatic activation by its target, NQO1, to become a potent inhibitor. In the presence of the cofactor NAD(P)H, NQO1 reduces this compound. This process leads to the formation of a reactive iminium species that covalently binds to and inactivates the NQO1 enzyme. This irreversible inhibition means that restoration of NQO1 activity requires the synthesis of new NQO1 protein.
Q2: At what concentration and for how long should I treat my cells with this compound?
For most cellular systems, treatment with 100 nM this compound for 30 minutes is sufficient to inhibit over 95% of NQO1 activity.[1] The duration of inhibition is cell-line specific and depends on the rate of new NQO1 protein synthesis.[1]
Q3: Is this compound stable in cell culture media?
This compound has been shown to be stable in complete cell culture media at a concentration of 100 nM for a minimum of two hours.[1] However, prolonged incubation times may require replenishment of the compound. For optimal results, it is recommended to prepare fresh dilutions of this compound from a DMSO stock for each experiment.
Q4: Does this compound have any known off-target effects?
While this compound is a specific NQO1 inhibitor, some studies have reported off-target effects.[1] For instance, this compound can induce DNA strand breaks at concentrations required for NQO1 inhibition.[1] It has also been observed to stimulate DNA synthesis in certain cancer cells independently of NQO1 inhibition, a process that may involve the p38 MAPK signaling pathway. Researchers should be aware of these potential off-target effects when interpreting their results.
Troubleshooting Guide: this compound Not Inhibiting NQO1 Activity
If you are experiencing a lack of NQO1 inhibition after treatment with this compound, please consult the following troubleshooting guide.
Problem 1: Suboptimal this compound Handling and Storage
| Potential Cause | Recommended Solution |
| Degradation of this compound stock solution | Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C and protect from light. |
| Precipitation of this compound in culture medium | When diluting the DMSO stock in aqueous culture medium, ensure rapid and thorough mixing to prevent precipitation. It is advisable to add the this compound stock directly to the culture medium at the final desired concentration and mix immediately. Avoid making intermediate dilutions in aqueous solutions where the compound may be less soluble. |
| Instability in experimental buffer | Ensure the pH of your experimental buffer is within the physiological range (typically 7.2-7.4), as extreme pH values can affect the stability and activity of both the compound and the enzyme. |
Problem 2: Issues with Experimental Design and Cell System
| Potential Cause | Recommended Solution |
| Low or absent NQO1 expression in the cell line | Confirm the NQO1 expression level in your cell line of interest using Western blot or qPCR. Cell lines with low or undetectable levels of NQO1 will not exhibit significant inhibition by this compound. For example, some cell lines may have polymorphisms in the NQO1 gene (e.g., NQO1*2) that lead to a catalytically inactive or unstable protein.[2] |
| Rapid NQO1 protein turnover | The duration of this compound-mediated inhibition is dependent on the synthesis of new NQO1 protein.[1] If you are not observing sustained inhibition, consider assessing NQO1 protein half-life in your specific cell line. Shorter treatment times or repeated dosing may be necessary for cells with rapid NQO1 turnover. |
| Presence of interfering substances in the cell culture medium | Components in the cell culture medium, such as high concentrations of certain antioxidants or reducing agents, could potentially interfere with the action of this compound.[3][4][5] If possible, test the inhibition in a simpler buffer system or serum-free medium to rule out interference. |
Problem 3: Complications with the NQO1 Activity Assay
| Potential Cause | Recommended Solution |
| Incorrect assay protocol | Carefully review the protocol for your NQO1 activity assay kit. Ensure that all reagents are prepared correctly and that the correct wavelengths are used for absorbance readings.[6] |
| Substrate or cofactor issues | Confirm the integrity and concentration of the NQO1 substrate (e.g., menadione) and the cofactor (NADH or NADPH) in your assay. These components are essential for NQO1 activity. |
| Presence of interfering substances in the cell lysate | Some cellular components can interfere with the assay. Ensure proper sample preparation and consider including appropriate controls to identify potential interference. For instance, some natural compounds like curcumin can inhibit NQO1 activity and may be present in certain cell culture supplements.[7] Other known NQO1 inhibitors that could act as contaminants include dicoumarol, plumbagin, and benzo[a]pyrene.[8] |
| High background signal | High background can mask the inhibitory effect of this compound. Run appropriate controls, including wells with lysate but without substrate, and wells with all assay components but no lysate, to determine the source of the background signal. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare a fresh intermediate dilution of the stock solution in DMSO if necessary for your experimental concentrations.
-
Add the appropriate volume of the this compound stock or intermediate dilution directly to the pre-warmed cell culture medium to achieve the final desired concentration (e.g., 100 nM). Swirl the flask or plate immediately to ensure rapid and uniform mixing. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[9]
Protocol 2: NQO1 Activity Assay in Cell Lysates
This protocol is a general guideline. Please refer to the manufacturer's instructions for your specific NQO1 activity assay kit.
-
Cell Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer provided with the assay kit or a standard cell lysis buffer (e.g., RIPA buffer).
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
NQO1 Activity Measurement:
-
Equilibrate all assay components to room temperature.
-
In a 96-well plate, add a standardized amount of protein lysate to each well.
-
For each sample, prepare paired wells: one for the total activity and one for the non-NQO1 activity (background).
-
To the "non-NQO1 activity" wells, add a known NQO1 inhibitor (often provided in the kit, such as dicoumarol) to a final concentration that completely inhibits NQO1.
-
Prepare a reaction mixture containing the NQO1 substrate (e.g., menadione) and a detection reagent (e.g., a tetrazolium salt that changes color upon reduction).
-
Initiate the reaction by adding the cofactor (NADH or NADPH) to all wells.
-
Immediately measure the change in absorbance over time at the appropriate wavelength using a microplate reader.
-
NQO1 activity is calculated as the difference between the rate of reaction in the absence and presence of the specific NQO1 inhibitor.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound-mediated inhibition of NQO1.
References
- 1. Biochemical, cytotoxic, and genotoxic effects of ES936, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, in cellular systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NAD(P)H:Quinone Oxidoreductase 1 (NQO1) in the Sensitivity and Resistance to Antitumor Quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 6. abcam.com [abcam.com]
- 7. Inhibition of NAD(P)H:quinone oxidoreductase 1 activity and induction of p53 degradation by the natural phenolic compound curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
ES 936 degradation and stability issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential degradation and stability issues of ES-936. The information is presented in a question-and-answer format to address common concerns and provide practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of ES-936 in solution?
A1: Limited published data is available on the comprehensive stability profile of ES-936 under various conditions. However, one study has shown that ES-936 at a concentration of 100 nM is stable in complete cell culture media for at least 2 hours.[1] For long-term storage, it is recommended to store ES-936 as a solid at -20°C.
Q2: How should I prepare and store ES-936 stock solutions?
A2: ES-936 is soluble in DMSO up to 20 mM, potentially requiring gentle warming. It is recommended to prepare a high-concentration stock solution in anhydrous DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light.
Q3: What are the potential signs of ES-936 degradation?
A3: While specific degradation products of ES-936 are not well-documented in publicly available literature, general indicators of compound degradation can include:
-
A decrease in the expected biological activity (e.g., reduced inhibition of NQO1 activity).
-
Changes in the physical appearance of the stock solution, such as color change or precipitation.
-
The appearance of unexpected peaks during analytical analysis (e.g., HPLC, LC-MS).
Q4: What factors might contribute to the degradation of ES-936?
A4: Based on the chemical structure of ES-936 (an indolequinone), potential factors that could contribute to its degradation include:
-
pH: Quinone structures can be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Light: Many organic molecules, especially those with conjugated systems, are light-sensitive.
-
Oxidizing and Reducing Agents: The quinone moiety can be redox-active.
-
Temperature: Elevated temperatures can accelerate degradation.
-
Repeated Freeze-Thaw Cycles: This can introduce moisture and lead to degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results or loss of ES-936 activity. | Degradation of ES-936 stock solution. | Prepare a fresh stock solution from solid compound. Perform a dose-response experiment to verify the IC50. Consider performing an analytical check of the stock solution's purity via HPLC. |
| Instability in experimental media. | Minimize the pre-incubation time of ES-936 in aqueous media before adding to cells. Test the stability of ES-936 in your specific experimental buffer or media over the time course of your experiment (see suggested protocol below). | |
| Precipitation observed in stock solution or upon dilution. | Poor solubility or compound degradation. | Ensure the stock solution is fully dissolved; gentle warming may be necessary for initial dissolution in DMSO. When diluting into aqueous media, ensure adequate mixing and avoid overly high final concentrations that exceed its aqueous solubility. |
| Variability between different batches of ES-936. | Differences in purity or handling. | Purchase from a reputable supplier that provides a certificate of analysis with purity data (e.g., ≥98% by HPLC). Handle all batches consistently with respect to storage and solution preparation. |
Experimental Protocols
Protocol 1: Assessment of ES-936 Stability in Experimental Media
This protocol outlines a method to determine the stability of ES-936 in a specific aqueous medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
ES-936 solid compound
-
Anhydrous DMSO
-
Your experimental aqueous medium (e.g., cell culture medium, buffer)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Mobile phase (e.g., acetonitrile/water gradient)
Procedure:
-
Prepare a concentrated stock solution of ES-936 in anhydrous DMSO (e.g., 10 mM).
-
Dilute the ES-936 stock solution to your final working concentration in the experimental medium.
-
Immediately after preparation (T=0), take an aliquot of the solution and inject it into the HPLC system to obtain an initial chromatogram. This will serve as your baseline.
-
Incubate the remaining solution under your experimental conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 2, 4, 8, 24 hours), take aliquots of the incubated solution and analyze them by HPLC.
-
Compare the peak area of the ES-936 parent compound at each time point to the T=0 sample. A decrease in the peak area suggests degradation. The appearance of new peaks may indicate degradation products.
Data Presentation:
| Time Point | ES-936 Peak Area (Arbitrary Units) | % Remaining |
| 0 h | 1,000,000 | 100% |
| 2 h | 980,000 | 98% |
| 4 h | 950,000 | 95% |
| 8 h | 890,000 | 89% |
| 24 h | 750,000 | 75% |
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of action of ES-936 as an NQO1 inhibitor and its other known cellular effects.
References
Off-target effects of ES 936 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of ES-936. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of ES-936?
ES-936 is a potent, specific, and mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][2] It works by a time- and concentration-dependent inactivation of NQO1, which requires the presence of a pyridine nucleotide cofactor for metabolic activation.[3]
Q2: How specific is ES-936 for NQO1?
ES-936 is reported to be highly specific for NQO1. Studies have shown that it does not inhibit other cellular reductases or alter the levels of acid-soluble thiols.[1][2][4] This specificity is a key advantage over other NQO1 inhibitors like dicoumarol, which is known for its lack of specificity.[1]
Q3: What are the known or potential off-target effects of ES-936?
Despite its high specificity for NQO1, some off-target effects of ES-936 have been observed in experimental settings:
-
DNA Damage: At concentrations required for NQO1 inhibition, ES-936 has been observed to cause DNA strand breaks.[1]
-
p38 MAPK Pathway Activation: In HeLa cells, ES-936 has been shown to stimulate DNA synthesis independently of NQO1 inhibition through a mechanism involving the p38 MAPK signaling pathway.[5]
Q4: At what concentration are the on-target and off-target effects of ES-936 observed?
The on-target and off-target effects of ES-936 are observed at various concentrations, which are summarized in the table below. It is crucial to consider these concentrations when designing experiments and interpreting results.
Quantitative Data Summary
| Effect | System | Concentration / IC50 | Reference |
| On-Target: NQO1 Inhibition | Cellular Systems (HCT116, HT-29, MDA468 NQ16, MIA PaCa-2, BxPC-3) | >95% inhibition at 100 nM | [1] |
| On-Target: Cancer Cell Growth Inhibition | MIA PaCa-2 (pancreatic cancer) | IC50 = 108 nM | [4] |
| BxPC-3 (pancreatic cancer) | IC50 = 365 nM | [4] | |
| Off-Target: DNA Strand Breaks | Rat Liver Microsomes | Dose-dependent increase at 0-500 nM | |
| Off-Target: p38 MAPK-dependent DNA Synthesis Stimulation | HeLa Cells | Significant stimulation (concentration not specified) | [5] |
| Other Effect: Inhibition of TNF-induced E-selectin expression | Transformed Human Bone Marrow Endothelial Cells (TrHBMECs) | Significant inhibition at 100 nM (2h pretreatment) |
Troubleshooting Guide
Issue 1: Unexpected cellular effects not consistent with NQO1 inhibition.
-
Possible Cause: Off-target effects of ES-936, particularly the activation of the p38 MAPK pathway, may be contributing to the observed phenotype.[5]
-
Troubleshooting Steps:
-
Validate p38 MAPK Activation: Perform a Western blot or a kinase activity assay to determine the phosphorylation status of p38 MAPK and its downstream targets (e.g., ATF2) in your experimental system following ES-936 treatment.
-
Use a p38 MAPK Inhibitor: Co-treat cells with ES-936 and a specific p38 MAPK inhibitor (e.g., SB203580) to see if the unexpected effects are reversed.
-
Vary ES-936 Concentration: Titrate ES-936 to the lowest effective concentration for NQO1 inhibition to minimize potential off-target effects.
-
Issue 2: Evidence of cellular toxicity or DNA damage.
-
Possible Cause: ES-936 has been shown to induce DNA strand breaks at concentrations used to inhibit NQO1.[1]
-
Troubleshooting Steps:
-
Assess DNA Damage: Use a comet assay to quantify the extent of DNA damage in cells treated with ES-936 compared to a vehicle control.
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of ES-936 in your specific cell line.
-
Optimize Treatment Duration: Reduce the incubation time with ES-936 to the minimum required for NQO1 inhibition to potentially reduce DNA damage. The inhibition of NQO1 activity by 100 nM ES-936 occurs within 30 minutes.[1]
-
Experimental Protocols & Workflows
Protocol 1: Detection of ES-936-Induced DNA Damage using the Alkaline Comet Assay
This protocol is a generalized procedure for assessing DNA strand breaks.
-
Cell Treatment: Plate and treat cells with the desired concentrations of ES-936 and appropriate controls (vehicle and a positive control for DNA damage, e.g., hydrogen peroxide).
-
Cell Harvesting and Embedding:
-
Harvest cells and resuspend in ice-cold PBS.
-
Mix a small volume of cell suspension with molten low-melting-point agarose.
-
Pipette the mixture onto a coated microscope slide and allow it to solidify.
-
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents like Triton X-100) to lyse the cells and unfold the DNA.
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in an electrophoresis tank with alkaline buffer (pH > 13) to unwind the DNA.
-
Apply an electric field to allow the negatively charged, fragmented DNA to migrate from the nucleus, forming a "comet tail".
-
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Use image analysis software to quantify the amount of DNA in the tail relative to the head, which is a measure of DNA damage.
-
Protocol 2: Assessment of p38 MAPK Activation
This protocol outlines a general method for detecting the activation of the p38 MAPK pathway.
-
Cell Treatment and Lysis:
-
Treat cells with ES-936, a positive control (e.g., anisomycin), and a vehicle control for the desired time points.
-
Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of p38 MAPK (Phospho-p38).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total p38 MAPK.
-
Visualizations
References
- 1. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Affinity-Resolved Size Exclusion Chromatography Coupled to Mass Spectrometry: A Novel Tool to Study the Attribute-and-Function Relationship in Therapeutic Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Development of a Test Method for the Evaluation of DNA Damage in Mouse Spermatogonial Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome-wide analysis reveals characteristics of off-target sites bound by the Cas9 endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting ES 936 Insolubility in Media
For researchers, scientists, and drug development professionals utilizing ES 936, ensuring its proper dissolution in experimental media is critical for obtaining accurate and reproducible results. This guide provides comprehensive troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to address challenges related to this compound solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO). This compound is soluble in DMSO up to 20 mM with gentle warming. For cell culture experiments, a common practice is to prepare a 5 mM stock solution in DMSO.[1]
Q2: My this compound precipitates when I add it to my cell culture medium. Why is this happening and how can I prevent it?
A2: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for many hydrophobic compounds. This occurs due to the sharp decrease in solvent polarity. To prevent this, it is recommended to perform a serial dilution. First, create an intermediate dilution of your DMSO stock in a small volume of serum-free medium or PBS. Then, add this intermediate dilution to your final volume of complete cell culture medium. This gradual dilution process helps to keep the compound in solution.[2][3]
Q3: What is the stability of this compound in cell culture media?
A3: this compound has been shown to be stable in complete cell culture media at a concentration of 100 nM for a minimum of 2 hours.[4] It is advisable to prepare fresh dilutions for each experiment and use them promptly.
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
A4: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium below 0.5%, with many protocols recommending 0.1% or lower to avoid cellular toxicity.[5][6] It is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q5: Can I use other solvents to dissolve this compound?
A5: While DMSO is the most commonly recommended solvent, the solubility of this compound in other solvents like ethanol has not been widely reported in the documents found. If you must use an alternative solvent, it is crucial to perform a solubility test first.
Quantitative Data Summary
For ease of reference, the following table summarizes the available quantitative data on this compound solubility.
| Solvent | Maximum Reported Solubility | Notes |
| DMSO | 20 mM | Gentle warming may be required. |
| DMSO | 5.61 mM (2 mg/mL) | May require sonication and warming.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture
This protocol describes the recommended procedure for preparing a 5 mM stock solution of this compound in DMSO and its subsequent dilution to a final working concentration in cell culture medium.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Pre-warmed complete cell culture medium
-
Sterile, low-retention pipette tips
Procedure:
-
Preparation of 5 mM Stock Solution in DMSO:
-
Calculate the required amount of this compound powder and DMSO. (Molecular Weight of this compound: 356.33 g/mol )
-
Aseptically add the appropriate volume of sterile DMSO to the vial of this compound powder to achieve a 5 mM concentration.
-
Vortex thoroughly to dissolve the powder completely. If needed, gently warm the solution at 37°C for a few minutes.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
-
-
Preparation of Intermediate Dilution (e.g., 500 µM):
-
Thaw an aliquot of the 5 mM this compound stock solution.
-
In a sterile microcentrifuge tube, dilute the 5 mM stock solution 1:10 in sterile, anhydrous DMSO to create a 500 µM intermediate stock.
-
-
Preparation of Final Working Solution (e.g., 500 nM):
-
Add the required volume of the 500 µM intermediate stock solution to a small volume of pre-warmed, serum-free cell culture medium. Mix gently by pipetting.
-
Add this intermediate dilution to the final volume of pre-warmed complete cell culture medium to reach the desired final concentration (e.g., 500 nM).
-
Ensure the final DMSO concentration is below the tolerance level of your specific cell line (typically ≤ 0.1%).
-
Gently mix the final working solution before adding it to your cells.
-
Visual Guides
Signaling Pathway of NQO1 Inhibition by this compound
Caption: Mechanism of NQO1 inhibition by this compound.
Troubleshooting Workflow for this compound Insolubility
Caption: Step-by-step troubleshooting guide for this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Biochemical, cytotoxic, and genotoxic effects of ES936, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, in cellular systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing In Vivo Efficacy of ES-936
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the in vivo efficacy of ES-936, a potent and specific mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is ES-936 and what is its mechanism of action?
A1: ES-936 is a small molecule inhibitor that specifically targets NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][2] NQO1 is an enzyme that is overexpressed in various cancers, including pancreatic cancer.[3] ES-936 acts as a mechanism-based inhibitor, meaning it is converted by NQO1 into a reactive species that then covalently modifies and inactivates the enzyme.[4] Unlike some other NQO1 inhibitors, the anti-tumor effect of ES-936 appears to be independent of superoxide generation.[2][3]
Q2: In which cancer models has ES-936 shown in vivo efficacy?
A2: ES-936 has demonstrated significant in vivo efficacy in suppressing the growth of human pancreatic tumor xenografts in mice.[2][3] Specifically, studies have shown its effectiveness against BxPC-3 and MIA PaCa-2 pancreatic cancer cell lines, which have high levels of NQO1 activity.[1][3]
Q3: What is the reported in vivo dosing regimen for ES-936?
A3: In studies with MIA PaCa-2 xenograft tumors, ES-936 was administered at a dose of 5 mg/kg/day via intraperitoneal (i.p.) injection for 10 consecutive days. This regimen resulted in a significant reduction in the rate of tumor growth compared to vehicle-treated animals.[2]
Q4: What are the known in vitro IC50 values for ES-936?
A4: ES-936 has shown potent growth inhibition in human pancreatic cancer cell lines with IC50 values of 108 nM in MIA PaCa-2 cells and 365 nM in BxPC-3 cells.[1][3]
Troubleshooting Guide for ES-936 In Vivo Experiments
Suboptimal in vivo efficacy of ES-936 can arise from various factors. This guide provides a structured approach to identifying and resolving potential issues.
| Issue | Potential Cause | Recommended Solution |
| Lack of Tumor Growth Inhibition | Poor Bioavailability: The compound may not be reaching the tumor at therapeutic concentrations. | - Optimize Formulation: ES-936 is a small molecule that may have solubility issues. Consider using a vehicle such as DMSO, as used in published studies. For oral administration, consider formulations with co-solvents (e.g., PEG), surfactants (e.g., Tween 80), or cyclodextrins. Always test the vehicle for toxicity in a control group.- Pharmacokinetic (PK) Analysis: Conduct a pilot PK study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of ES-936. This will help in understanding its half-life and exposure in plasma and tumor tissue. |
| Suboptimal Dosing Regimen: The dose or frequency of administration may be insufficient. | - Dose-Response Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and to identify a dose that provides sustained target engagement without significant toxicity.- Pharmacodynamic (PD) Analysis: Measure NQO1 activity in tumor tissue at different time points after ES-936 administration to confirm target engagement. | |
| Tumor Model Resistance: The chosen xenograft model may have low NQO1 expression or utilize alternative survival pathways. | - Confirm NQO1 Expression: Verify NQO1 protein levels and activity in your tumor cell line in vitro and in the xenograft tumors in vivo using techniques like Western blot or immunohistochemistry.- Explore Combination Therapies: Consider combining ES-936 with other agents that target complementary pathways to overcome potential resistance mechanisms. | |
| High Variability in Efficacy Data | Inconsistent Drug Formulation/Administration: Precipitation of the compound or inaccurate dosing can lead to variable exposure. | - Ensure Homogeneous Formulation: Vortex the formulation thoroughly before each administration to ensure the compound is fully dissolved or suspended.- Precise Administration: Use calibrated equipment for injections to ensure accurate and consistent dosing. |
| Animal-to-Animal Variation: Differences in metabolism or tumor establishment can contribute to variability. | - Randomization and Blinding: Properly randomize animals into treatment groups and blind the researchers who are measuring tumors to reduce bias.- Increase Sample Size: A larger number of animals per group can help to overcome individual variations and increase the statistical power of the study. | |
| Unexpected Toxicity | Compound-Related Toxicity: The administered dose may be too high. | - Maximum Tolerated Dose (MTD) Study: Conduct an MTD study to establish a safe dose range for your specific animal model.- Monitor Animal Health: Closely monitor body weight, food and water intake, and general appearance for any signs of toxicity. |
| Vehicle-Related Toxicity: The formulation vehicle may be causing adverse effects. | - Vehicle Control Group: Always include a control group that receives only the vehicle to differentiate between compound- and vehicle-induced toxicity. |
Quantitative Data Summary
The following table summarizes the key quantitative data reported for ES-936 in preclinical studies.
| Parameter | Cell Line | Value | Reference |
| IC50 (Growth Inhibition) | MIA PaCa-2 | 108 nM | [1][3] |
| BxPC-3 | 365 nM | [1][3] | |
| In Vivo Efficacy | MIA PaCa-2 Xenograft | Significant reduction in tumor growth rate at 5 mg/kg/day (i.p.) for 10 days | [2] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Pancreatic Cancer Xenograft Model
This protocol is based on published studies with ES-936 and general best practices for xenograft models.
1. Cell Culture and Preparation:
-
Culture MIA PaCa-2 or BxPC-3 human pancreatic cancer cells in the recommended medium until they reach 80-90% confluency.
-
Harvest the cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 5 x 10^6 cells per 100 µL.
2. Animal Model:
-
Use female athymic nude mice, 6-8 weeks old.
-
Acclimatize the animals for at least one week before the start of the experiment.
3. Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor the mice for tumor formation.
4. Treatment:
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Prepare the ES-936 formulation. A previously used vehicle is DMSO.[3] Ensure the final concentration allows for the administration of 5 mg/kg in a reasonable injection volume (e.g., 100-200 µL).
-
Administer ES-936 (5 mg/kg) or vehicle control intraperitoneally (i.p.) daily for 10 consecutive days.
5. Monitoring and Endpoints:
-
Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
The primary endpoint is typically a significant difference in tumor growth rate between the treated and control groups.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., NQO1 activity assay, Western blot for NQO1).
Visualizations
Signaling Pathway
Caption: Mechanism of action of ES-936 in cancer cells.
Experimental Workflow
Caption: Experimental workflow for an ES-936 in vivo efficacy study.
Troubleshooting Logic Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. | BioWorld [bioworld.com]
- 3. 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, exhibits activity against human pancreatic cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical, cytotoxic, and genotoxic effects of ES936, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, in cellular systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ES 936 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential resistance to ES 936 treatment during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][2][3][4][5] It acts by irreversibly binding to NQO1, leading to the inactivation of the enzyme.[2] NQO1 is an enzyme often overexpressed in cancer cells and is involved in detoxification and redox cycling. By inhibiting NQO1, this compound can disrupt these cellular processes, leading to cancer cell death.
Q2: I am not observing the expected cytotoxic effect of this compound on my cancer cell line. What are the potential reasons?
Several factors could contribute to a reduced or absent cytotoxic effect of this compound. These can be broadly categorized as issues with the experimental setup or intrinsic and acquired resistance of the cell line.
-
Experimental Issues:
-
Compound Integrity: Ensure the this compound compound has been stored correctly (typically at -20°C) and has not degraded.[3]
-
Concentration and Incubation Time: Verify that the concentrations and incubation times used are appropriate for your specific cell line. Effective concentrations can vary between cell types.[1][2]
-
Cell Health and Confluency: Ensure your cells are healthy and in the exponential growth phase. Cell confluency can affect drug sensitivity.
-
-
Cellular Resistance Mechanisms (Intrinsic or Acquired):
-
Low or Absent NQO1 Expression: this compound's primary target is NQO1. If your cell line has very low or no NQO1 expression, the drug will have a limited effect.
-
NQO1 Polymorphisms: The C609T single nucleotide polymorphism in the NQO1 gene results in a proline to serine substitution at position 187 (Pro187Ser).[6][7][8][9][10] This variant leads to a protein with significantly reduced enzymatic activity and stability.[6][7] Cells homozygous for the T allele will have virtually no NQO1 activity and will likely be resistant to this compound.[6]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[11][12][13][14][15]
-
Upregulation of the Nrf2 Pathway: The transcription factor Nrf2 regulates the expression of a battery of antioxidant and detoxification genes, including NQO1.[16][17][18][19][20] Constitutive activation of the Nrf2 pathway, a common event in cancer, can lead to higher levels of NQO1 and other protective mechanisms, potentially counteracting the inhibitory effect of this compound and contributing to chemoresistance.[16][17][18][19][20]
-
Q3: How can I determine if my cells are resistant to this compound?
To determine if your cells are resistant, you can perform a dose-response experiment and calculate the half-maximal inhibitory concentration (IC50). Compare the IC50 value of your cell line to published values for sensitive cell lines (see Table 1). A significantly higher IC50 value in your cell line suggests resistance.
Q4: What are the first steps to troubleshoot unexpected results with this compound?
-
Confirm NQO1 Expression and Activity: Use Western blotting to check for NQO1 protein expression and perform an NQO1 activity assay to confirm functional enzyme in your cell line.
-
Genotype for NQO1 Polymorphisms: If NQO1 protein is expressed but activity is low, consider genotyping for the C609T polymorphism.
-
Assess Drug Efflux: Use inhibitors of P-glycoprotein (e.g., verapamil, tariquidar) in combination with this compound. If the cytotoxicity of this compound is restored, it suggests that P-gp-mediated efflux is a contributing factor to the observed resistance.
-
Investigate the Nrf2 Pathway: Examine the expression levels of Nrf2 and its target genes. If the pathway is hyperactivated, this could be contributing to resistance.
Data Presentation
Table 1: Reported IC50 Values for this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MIA PaCa-2 | Pancreatic Carcinoma | 108 | [1][3][4][5] |
| BxPC-3 | Pancreatic Adenocarcinoma | 365 | [1][3][4][5] |
Mandatory Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: A logical workflow for troubleshooting resistance to this compound.
Experimental Protocols
Protocol 1: NQO1 Activity Assay
This protocol is adapted from commercially available kits and published literature. It measures NQO1 activity by monitoring the reduction of a substrate.
Materials:
-
Cell lysis buffer (e.g., 25 mM Tris-HCl pH 7.4, 1 mM EDTA, 0.1 mM DTT)
-
Protein quantification assay (e.g., BCA or Bradford)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
-
Reaction buffer: 25 mM Tris-HCl (pH 7.5), 0.7 mg/ml BSA, 5 µM FAD, 40 µM menadione, 200 µM NADH
-
NQO1 inhibitor (e.g., dicoumarol at 10 µM)
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to 80-90% confluency.
-
Wash cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration.
-
-
Assay:
-
In a 96-well plate, add 50 µL of cell lysate to two wells per sample.
-
To one well of each pair, add the NQO1 inhibitor (dicoumarol) to a final concentration of 10 µM. Add an equal volume of vehicle to the other well.
-
Initiate the reaction by adding 150 µL of the reaction buffer to each well.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADH consumption (change in absorbance per minute).
-
NQO1-specific activity is the difference between the rate in the absence and presence of the inhibitor.
-
Normalize the activity to the protein concentration of the cell lysate.
-
Protocol 2: Cell Viability (MTT) Assay
This is a colorimetric assay to assess cell viability.
Materials:
-
96-well cell culture plate
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only control wells.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Express the results as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biochemical, cytotoxic, and genotoxic effects of ES936, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, in cellular systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. This compound | CAS 192820-78-3 | ES936 | Tocris Bioscience [tocris.com]
- 5. | BioWorld [bioworld.com]
- 6. The NQO1 polymorphism C609T (Pro187Ser) and cancer susceptibility: a comprehensive meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijbi.org.in [ijbi.org.in]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of P-Gp in Treatment of Cancer [scirp.org]
- 13. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 14. benthamdirect.com [benthamdirect.com]
- 15. P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting Nrf2 Signaling to Combat Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nrf2 enhances resistance of cancer cells to chemotherapeutic drugs, the dark side of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Nrf2 in cancers: A double‐edged sword - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
ES-936 Technical Support Center: Troubleshooting Unexpected Assay Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address unexpected results when using ES-936 in their assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ES-936?
ES-936 is a potent and specific mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][2][3] It functions by irreversibly inactivating the NQO1 enzyme. Unlike competitive inhibitors like dicoumarol, ES-936's mechanism-based inhibition is generally more specific.[1]
Q2: At what concentration should I use ES-936 for effective NQO1 inhibition?
A concentration of 100 nM ES-936 has been shown to inhibit over 95% of NQO1 activity within 30 minutes in various cell lines.[1][2] This concentration is recommended for use as a standard in cellular systems to probe the involvement of NQO1.[1]
Q3: How stable is ES-936 in cell culture media?
ES-936 at a concentration of 100 nM is stable in complete cell culture media for at least 2 hours.[1]
Q4: Are there any known off-target effects of ES-936?
While ES-936 is highly specific for NQO1 and does not inhibit other cellular reductases or alter cellular levels of acid-soluble thiols[1], some off-target effects have been observed, particularly at concentrations higher than required for NQO1 inhibition. These include:
-
DNA Strand Breaks: Some evidence of DNA strand breaks has been observed at concentrations required for NQO1 inhibition.[1] A dose-dependent increase in DNA strand breaks was seen with ES-936 treatment (0-500 nM for 2 hours).[2]
-
Stimulation of DNA Synthesis: In sparse cultures of HeLa cells, ES-936 has been reported to stimulate thymidine incorporation, suggesting an effect on DNA synthesis that is independent of NQO1 inhibition and involves the p38 MAPK pathway.[4]
Troubleshooting Guide
Issue 1: Higher than expected cell death or cytotoxicity observed.
Possible Cause 1: ES-936 concentration is too high.
While effective for NQO1 inhibition at 100 nM, higher concentrations of ES-936 can induce cytotoxicity. For example, ES-936 has IC50 values of 108 nM and 365 nM in MIA PaCa-2 and BxPC-3 pancreatic cancer cell lines, respectively, indicating growth inhibition at these concentrations.[2]
Suggested Solution:
-
Titrate ES-936 Concentration: Perform a dose-response curve to determine the optimal concentration that inhibits NQO1 without causing significant cytotoxicity in your specific cell line.
-
Use Recommended Concentration: For routine NQO1 inhibition studies, use 100 nM ES-936.[1]
Possible Cause 2: Genotoxic effects of ES-936.
ES-936 has been observed to cause DNA strand breaks, which can lead to cytotoxicity.[1][2]
Suggested Solution:
-
Assess DNA Damage: If unexpected cytotoxicity is observed, consider performing assays to detect DNA damage (e.g., comet assay) to determine if this is the underlying cause.
-
Limit Exposure Time: Reduce the duration of ES-936 treatment to the minimum time required to achieve NQO1 inhibition (e.g., 30 minutes).[1]
Issue 2: Duration of NQO1 inhibition is shorter or longer than expected.
Possible Cause: Cell-line specific differences in NQO1 protein turnover.
The duration of NQO1 inhibition by ES-936 is dependent on the synthesis of new NQO1 protein.[1] Different cell lines have varying rates of protein synthesis, which will affect how quickly NQO1 activity is restored.
Suggested Solution:
-
Time-Course Experiment: Perform a time-course experiment to determine the duration of NQO1 inhibition in your specific cell line. Measure NQO1 activity at various time points after ES-936 treatment.
Issue 3: Unexpected increase in cell proliferation or DNA synthesis.
Possible Cause: NQO1-independent effects of ES-936.
In certain cellular contexts, such as sparse cultures of HeLa cells, ES-936 can stimulate DNA synthesis through a mechanism involving the p38 MAPK pathway.[4] This effect is not related to its inhibition of NQO1.[4]
Suggested Solution:
-
Consider Cell Density: Be aware that the proliferative effects of ES-936 may be dependent on cell culture density.[4]
-
Investigate p38 MAPK Pathway: If an unexpected increase in proliferation is observed, you may want to investigate the activation state of the p38 MAPK pathway.
Data Presentation
Table 1: IC50 Values of ES-936 in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MIA PaCa-2 | Pancreatic Carcinoma | 108 | [2] |
| BxPC-3 | Pancreatic Adenocarcinoma | 365 | [2] |
Experimental Protocols
Key Experiment: NQO1 Activity Assay
This protocol is a general guideline for measuring NQO1 activity in cell lysates.
Materials:
-
Cells treated with ES-936 or vehicle control
-
Lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 250 mM sucrose, 1 mM EDTA)
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.4, 0.7 mg/mL BSA)
-
Menadione (NQO1 substrate)
-
Cytochrome c
-
NADPH
-
96-well plate
-
Spectrophotometer capable of reading absorbance at 550 nm
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant (cytosolic fraction). .
-
-
Protein Quantification:
-
Determine the protein concentration of the cytosolic fraction using a standard protein assay (e.g., BCA or Bradford assay). .
-
-
Assay Reaction:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Cytosolic extract (adjust volume to have equal protein amounts in each well)
-
Cytochrome c
-
Menadione
-
-
Initiate the reaction by adding NADPH. .
-
-
Measurement:
-
Immediately measure the rate of cytochrome c reduction by monitoring the increase in absorbance at 550 nm over time using a spectrophotometer. .
-
-
Data Analysis:
-
Calculate the NQO1 activity as the rate of change in absorbance per minute per milligram of protein.
-
Compare the activity in ES-936-treated samples to the vehicle-treated control to determine the percent inhibition.
-
Visualizations
References
- 1. Biochemical, cytotoxic, and genotoxic effects of ES936, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, in cellular systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ES936 | NQO1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. ES936 stimulates DNA synthesis in HeLa cells independently on NAD(P)H:quinone oxidoreductase 1 inhibition, through a mechanism involving p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Specificity of ES 936 for NQO1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ES 936, a potent NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitor, with alternative inhibitors. The following sections present supporting experimental data, detailed methodologies for key validation assays, and visualizations of relevant biological pathways and experimental workflows to facilitate a comprehensive evaluation of this compound's specificity and performance.
Mechanism of Action and Comparative Efficacy
This compound is a mechanism-based inhibitor of NQO1, meaning it is converted by the enzyme into a reactive species that covalently binds to and irreversibly inactivates it. This contrasts with the competitive inhibition mechanism of dicoumarol, a widely used but less specific NQO1 inhibitor, which competes with the NAD(P)H cofactor for binding to the enzyme.[1] The high specificity and potency of this compound make it a valuable tool for studying the functions of NQO1.
Inhibitor Potency Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other known NQO1 inhibitors. Lower IC50 values indicate higher potency.
| Inhibitor | IC50 (nM) | Cell Line(s) | Reference(s) |
| This compound | 108 | MIA PaCa-2 (human pancreatic cancer) | [2] |
| 365 | BxPC-3 (human pancreatic cancer) | [2] | |
| Dicoumarol | ~20 | Recombinant NQO1 (in vitro) | |
| ~200 (in presence of BSA) | Recombinant NQO1 (in vitro) | ||
| Unsymmetrical Dicoumarol Analogues | Nanomolar range | Recombinant NQO1 | [3] |
| Flavonoids (e.g., Quercetin) | Micromolar range | Various | |
| Coumarins | Nanomolar to Micromolar range | Various | [4] |
Off-Target Effects: A Comparative Overview
A critical aspect of validating a chemical probe is assessing its off-target effects. This section compares the known off-target activities of this compound and the less specific inhibitor, dicoumarol.
| Off-Target Effect | This compound | Dicoumarol |
| Superoxide Production | Does not significantly increase intracellular superoxide levels. | Induces mitochondrial superoxide production, an effect independent of NQO1 inhibition.[5][6][7] |
| Vitamin K Epoxide Reductase (VKOR) Inhibition | No reported inhibition. | Potent inhibitor, leading to its clinical use as an anticoagulant.[8][9] |
| DNA Damage | May induce DNA strand breaks at concentrations required for NQO1 inhibition.[1] | Not a primary off-target effect. |
| p38 MAPK Activation | Can stimulate DNA synthesis in a p38 MAPK-dependent manner, independent of NQO1 inhibition. | Not reported to directly activate p38 MAPK. |
Experimental Protocols for Specificity Validation
To rigorously validate the specificity of this compound for NQO1, a combination of enzymatic and cellular assays is recommended.
NQO1 Enzyme Inhibition Assay
This assay directly measures the ability of an inhibitor to block NQO1 enzymatic activity.
Principle: NQO1 catalyzes the two-electron reduction of quinones, such as menadione, using NAD(P)H as an electron donor. The activity can be monitored by measuring the rate of NAD(P)H oxidation (decrease in absorbance at 340 nm) or the reduction of a chromogenic substrate.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 25 mM Tris-HCl (pH 7.4), 0.7 mg/mL BSA.
-
Recombinant human NQO1 enzyme.
-
NADPH solution (e.g., 10 mM stock).
-
Menadione solution (e.g., 10 mM stock in DMSO).
-
Inhibitor stock solutions (e.g., this compound, dicoumarol in DMSO).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 180 µL of Assay Buffer.
-
Add 2 µL of inhibitor solution at various concentrations (or DMSO for control).
-
Add 10 µL of recombinant NQO1 enzyme and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a mixture of NADPH (final concentration 200 µM) and menadione (final concentration 10 µM).
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration.
-
Plot the percentage of NQO1 activity (relative to the DMSO control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context.
Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its melting temperature. This change can be detected by heating cell lysates treated with the inhibitor to various temperatures and quantifying the amount of soluble (non-denatured) target protein.
Detailed Protocol:
-
Cell Treatment:
-
Culture cells of interest (e.g., a cell line with high NQO1 expression) to 80-90% confluency.
-
Treat cells with the inhibitor (e.g., this compound) at various concentrations or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
-
Thermal Treatment:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in a thermal cycler) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Analyze the supernatant by Western blotting using an antibody specific for NQO1.
-
-
Data Analysis:
-
Quantify the band intensities for NQO1 at each temperature for both inhibitor-treated and control samples.
-
Plot the percentage of soluble NQO1 (relative to the unheated sample) against the temperature to generate melting curves.
-
A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
-
Proteomic Profiling for Off-Target Identification
This unbiased approach helps to identify unintended protein targets of an inhibitor across the proteome.
Principle: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) coupled with affinity purification and mass spectrometry can be used to quantitatively compare the protein interaction profiles of an inhibitor and a control.
Detailed Protocol:
-
SILAC Labeling:
-
Culture two populations of cells in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., arginine and lysine).
-
-
Inhibitor Treatment and Lysate Preparation:
-
Treat the "heavy"-labeled cells with the inhibitor (e.g., this compound) and the "light"-labeled cells with a vehicle control.
-
Harvest and lyse the cells.
-
-
Affinity Purification (using a tagged inhibitor) or Thermal Proteome Profiling (TPP):
-
Affinity Purification: Incubate the mixed lysates with beads conjugated to a derivative of the inhibitor.
-
TPP: Subject aliquots of the mixed lysates to a temperature gradient, followed by ultracentrifugation to separate soluble and aggregated proteins.
-
-
Mass Spectrometry and Data Analysis:
-
Digest the proteins from the enriched fraction (affinity purification) or the soluble fractions (TPP) into peptides.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantify the "heavy"/"light" ratios for each identified protein. Proteins that show a significant change in this ratio in the presence of the inhibitor are potential off-targets.
-
Visualizing NQO1's Role and Experimental Design
The following diagrams, generated using the DOT language for Graphviz, illustrate the NQO1 signaling pathway and the workflows for the key validation experiments.
NQO1 Signaling Pathway
// Nodes Quinones [label="Quinones\n(e.g., environmental toxins, chemotherapeutics)", fillcolor="#F1F3F4", fontcolor="#202124"]; NQO1 [label="NQO1", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NADPH [label="NAD(P)H", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; NADP [label="NAD(P)+", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Hydroquinones [label="Hydroquinones\n(stable, less reactive)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Detox [label="Detoxification &\nExcretion", fillcolor="#F1F3F4", fontcolor="#202124"]; p53 [label="p53", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proteasome [label="20S Proteasome", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Degradation [label="Degradation", fillcolor="#F1F3F4", fontcolor="#202124"]; Stabilization [label="Stabilization", fillcolor="#F1F3F4", fontcolor="#202124"]; Antioxidant_Response [label="Antioxidant Response", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Quinones -> NQO1; NADPH -> NQO1; NQO1 -> NADP; NQO1 -> Hydroquinones; Hydroquinones -> Detox; p53 -> Proteasome [label="Ubiquitin-independent"]; Proteasome -> Degradation; NQO1 -> p53 [label="prevents degradation", dir=T, style=dashed, color="#4285F4"]; p53 -> Stabilization [style=invis]; NQO1 -> Antioxidant_Response [style=dashed, color="#4285F4"]; }
Caption: NQO1's dual role in detoxification and p53 stabilization.
Experimental Workflow: NQO1 Inhibition Assay
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reagents [label="Prepare Reagents:\nAssay Buffer, NQO1, NADPH,\nMenadione, Inhibitors", fillcolor="#F1F3F4", fontcolor="#202124"]; Plate [label="Add Buffer, Inhibitor &\nNQO1 to 96-well Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate at RT", fillcolor="#FBBC05", fontcolor="#202124"]; Initiate [label="Initiate Reaction:\nAdd NADPH/Menadione Mix", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Measure [label="Measure Absorbance at 340 nm", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Calculate IC50", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Reagents; Reagents -> Plate; Plate -> Incubate; Incubate -> Initiate; Initiate -> Measure; Measure -> Analyze; Analyze -> End; }
Caption: Workflow for determining NQO1 inhibitor IC50 values.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Treat_Cells [label="Treat Cells with\nInhibitor or Vehicle", fillcolor="#F1F3F4", fontcolor="#202124"]; Harvest [label="Harvest Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Heat [label="Heat Aliquots at\nTemperature Gradient", fillcolor="#FBBC05", fontcolor="#202124"]; Lyse [label="Lyse Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Centrifuge [label="Centrifuge to Separate\nSoluble/Insoluble Fractions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Western [label="Analyze Soluble Fraction\nby Western Blot for NQO1", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Generate & Compare\nMelting Curves", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Treat_Cells; Treat_Cells -> Harvest; Harvest -> Heat; Heat -> Lyse; Lyse -> Centrifuge; Centrifuge -> Western; Western -> Analyze; Analyze -> End; }
Caption: Workflow for validating in-cell target engagement using CETSA.
Logical Relationship: Specificity Validation Strategy
// Nodes Goal [label="Validate Specificity of\nthis compound for NQO1", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Enzymatic_Assay [label="Enzymatic Inhibition Assay\n(Potency - IC50)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular_Assay [label="Cellular Thermal Shift Assay\n(Target Engagement)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proteomics [label="Proteomic Profiling\n(Off-Target Identification)", fillcolor="#F1F3F4", fontcolor="#202124"]; Conclusion [label="Conclusion on Specificity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Goal -> Enzymatic_Assay; Goal -> Cellular_Assay; Goal -> Proteomics; Enzymatic_Assay -> Conclusion; Cellular_Assay -> Conclusion; Proteomics -> Conclusion; }
Caption: A multi-faceted approach to validating inhibitor specificity.
References
- 1. NQO1 stabilizes p53 through a distinct pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NAD(P)H-dependent Quinone Oxidoreductase 1 (NQO1) and Cytochrome P450 Oxidoreductase (CYP450OR) differentially regulate menadione-mediated alterations in redox status, survival and metabolism in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The diverse functionality of NQO1 and its roles in redox control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. Dicumarol inhibition of NADPH:quinone oxidoreductase induces growth inhibition of pancreatic cancer via a superoxide-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dicoumarol relieves serum withdrawal-induced G0/1 blockade in HL-60 cells through a superoxide-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dicoumarol: from chemistry to antitumor benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NQO1 Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 9. Mitochondrial production of reactive oxygen species mediate dicumarol-induced cytotoxicity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of ES 936 Efficacy Across Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
Introduction
ES 936 is a potent and specific mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme overexpressed in numerous solid tumors, including pancreatic, lung, breast, and colon cancers. This guide provides a comparative analysis of the experimental effects of this compound across various cancer types, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Different Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (nM) | NQO1 Inhibition | Reference |
| Pancreatic Cancer | MIA PaCa-2 | 108 | >95% at 100 nM | [1][2] |
| BxPC-3 | 365 | >95% at 100 nM | [1][2] | |
| Colon Cancer | HCT116 | Not Reported | >95% at 100 nM | [1] |
| HT-29 | Not Reported | >95% at 100 nM | [1] | |
| Breast Cancer | MDA468 NQ16 | Not Reported | >95% at 100 nM | [1] |
| Cervical Cancer | HeLa | Stimulatory to DNA synthesis | NQO1-independent | [3] |
Note: IC50 values for colon and breast cancer cell lines reflect the concentration for NQO1 enzyme inhibition, not necessarily cytotoxic IC50 values for cell viability. The effect in HeLa cells highlights a potential off-target, context-dependent activity.
Mechanism of Action of this compound
This compound acts as a mechanism-based inhibitor of NQO1. The enzyme metabolizes this compound, leading to the generation of a reactive intermediate that covalently binds to and irreversibly inactivates NQO1. This inhibition disrupts the normal cellular functions of NQO1, which in cancer cells can lead to increased oxidative stress and ultimately, cell death. However, the precise downstream effects can vary between cancer types.
Mechanism of this compound-mediated NQO1 inhibition.
Comparative Efficacy in Different Cancer Types
Pancreatic Cancer
This compound demonstrates significant cytotoxic effects in pancreatic cancer cell lines MIA PaCa-2 and BxPC-3, which are known to have high levels of NQO1 activity.[2] The low nanomolar IC50 values of 108 nM and 365 nM, respectively, indicate high potency in this cancer type.[1][2] In vivo studies using MIA PaCa-2 xenograft models in mice have further shown that this compound can significantly inhibit tumor growth.[1]
Colon and Breast Cancer
Cervical Cancer
Interestingly, in HeLa cervical cancer cells, this compound has been observed to stimulate DNA synthesis at low cell densities.[3] This effect was found to be independent of NQO1 inhibition, suggesting a potential off-target mechanism or a cell-type-specific response that is not directly related to its canonical mechanism of action.[3] This highlights the importance of evaluating the effects of this compound in a broad range of cancer types to fully understand its therapeutic potential and limitations.
Experimental Protocols
NQO1 Activity Assay
This assay is used to determine the level of NQO1 enzyme inhibition by this compound.
Workflow:
Workflow for NQO1 Activity Assay.
Methodology:
-
Cell Lysate Preparation: Cancer cells are cultured and harvested. The cells are then lysed using a suitable buffer to release the cellular proteins, including NQO1. The lysate is centrifuged to remove cellular debris, and the supernatant containing the soluble proteins is collected.
-
Enzyme Reaction: The cell lysate is incubated with a reaction mixture containing a buffer, a reducing agent (e.g., NADPH), and the NQO1 substrate (e.g., menadione). To test the inhibitory effect of this compound, the compound is pre-incubated with the lysate before the addition of the substrate.
-
Detection: The activity of NQO1 is determined by measuring the rate of reduction of a chromogenic substrate (e.g., cytochrome c or MTT), which results in a change in absorbance over time. The absorbance is measured using a spectrophotometer. The percentage of NQO1 inhibition is calculated by comparing the enzyme activity in the presence and absence of this compound.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a serial dilution) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specific period (e.g., 48 or 72 hours) to allow the compound to exert its effect.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Clonogenic Assay
This assay evaluates the ability of a single cell to grow into a colony, assessing the long-term cytotoxic effect of a compound.
Methodology:
-
Cell Seeding: A low number of cells (e.g., 200-1000 cells per well) are seeded in a 6-well plate.
-
Compound Treatment: The cells are treated with different concentrations of this compound for a defined period (e.g., 24 hours).
-
Recovery: The drug-containing medium is then removed, and the cells are washed and incubated in fresh medium for a longer period (e.g., 1-2 weeks) to allow for colony formation.
-
Staining: The colonies are fixed with a solution like methanol and stained with a dye such as crystal violet.
-
Colony Counting: The number of colonies (typically defined as a cluster of at least 50 cells) in each well is counted.
-
Analysis: The surviving fraction of cells is calculated for each treatment concentration relative to the untreated control.
Conclusion
This compound is a promising NQO1 inhibitor with demonstrated potent anti-cancer effects, particularly in pancreatic cancer models. While its target engagement has been confirmed in colon and breast cancer cell lines, further investigation into its cytotoxic effects in these and other cancer types is warranted. The observation of a non-canonical, stimulatory effect in cervical cancer cells underscores the importance of comprehensive characterization of novel therapeutic agents across a wide range of biological contexts. The experimental protocols provided in this guide offer a framework for researchers to further explore and compare the efficacy of this compound in various cancer models.
References
A Comparative Analysis of ES-936 (PTT-936) Efficacy in Oncology
An In-depth Look at the Novel ALPK1 Agonist Versus Standard Chemotherapy in Preclinical and Clinical Settings
In the evolving landscape of oncology, novel therapeutic agents that leverage the body's own immune system are gaining prominence. One such agent is PTT-936 (erroneously referred to as ES-936 in the query), a first-in-class, orally bioavailable small-molecule agonist of Alpha-protein Kinase 1 (ALPK1). This guide provides a comprehensive comparison of PTT-936's efficacy against standard chemotherapy, supported by available preclinical and clinical data. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of experimental protocols and the underlying signaling pathways.
Mechanism of Action: Activating the Innate Immune System
PTT-936 functions by activating the ALPK1, an intracellular innate immune receptor. This activation triggers a signaling cascade through TRAF-interacting protein with forkhead-associated domain (TIFA), leading to the activation of the NF-κB pathway. The downstream effects include the induction of pro-inflammatory cytokines and the activation and recruitment of immune cells such as natural killer (NK) cells and T cells, ultimately leading to tumor cell eradication.
dot
Caption: ALPK1 Signaling Pathway Activation by PTT-936.
Preclinical Efficacy
Preclinical studies in syngeneic mouse models have demonstrated the anti-tumor activity of PTT-936. While direct head-to-head comparative studies with standard chemotherapy in the same experiment are not publicly available, we can infer comparative efficacy by examining data from separate studies using similar tumor models.
Data Presentation: PTT-936 vs. Standard Chemotherapy in Syngeneic Mouse Models
| Treatment | Tumor Model | Dosage and Administration | Primary Efficacy Endpoint | Observed Efficacy | Source |
| PTT-936 | Syngeneic Tumor Models | Oral administration | Dose-dependent tumor growth inhibition | Induced dose-dependent tumor growth inhibition correlated with elevations in several cytokine biomarkers.[1] | [1] |
| Doxorubicin | WEHI-164 Fibrosarcoma | 150 µg, intravenous | Delay in tumor growth | Significantly delayed tumor growth.[2] | [2] |
| Gemcitabine | Pancreatic Cancer Syngeneic Model | Not specified | Inhibition of tumor growth | Showed anti-tumor activity.[3] | [3] |
| Paclitaxel | CT26 Colon Carcinoma | 20 mg/kg, intraperitoneal, once per week | Tumor volume reduction | Showed anti-tumor activity.[4] | [4] |
Note: This table presents an indirect comparison based on available data from different studies. The experimental conditions and tumor models may vary.
Clinical Efficacy
PTT-936 is currently being evaluated in a Phase 1/2a clinical trial (NCT06244992) in patients with locally advanced or metastatic solid tumors.[5][6] The study is designed to assess the safety, tolerability, and preliminary efficacy of PTT-936 as a monotherapy and in combination with an anti-PD-1/L1 therapy. As this is an early-phase trial, direct comparative data against standard chemotherapy is not yet available.
A separate Phase II study of atezolizumab (an anti-PD-L1 antibody) in combination with bevacizumab in patients with advanced non-small cell lung cancer (NS-NSCLC) with high PD-L1 expression showed a 12-month progression-free survival rate of 54.9% and an overall survival rate of 70.6%.[5] While this study does not involve PTT-936, it provides a benchmark for immunotherapy combinations in a relevant patient population.
Experimental Protocols
Syngeneic Mouse Model for Efficacy Assessment (General Protocol)
This protocol outlines a general workflow for evaluating the in vivo efficacy of an anti-cancer agent in a syngeneic mouse model, such as the CT26 colon carcinoma or MC38 colon adenocarcinoma models.
dot
Caption: General Experimental Workflow for In Vivo Efficacy Studies.
Detailed Methodologies:
-
Cell Culture: Murine colon carcinoma cell lines (e.g., CT26 or MC38) are cultured in appropriate media and conditions.[4][7]
-
Animal Models: Immune-competent syngeneic mice (e.g., BALB/c for CT26, C57BL/6 for MC38), typically 6-8 weeks old, are used.[4][7]
-
Tumor Cell Implantation: A suspension of tumor cells (e.g., 1 x 10^6 cells) is injected subcutaneously into the flank of the mice.[4]
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.
-
Randomization: Once tumors reach a predetermined size (e.g., ~120 mm³), mice are randomized into different treatment groups (e.g., vehicle control, PTT-936, standard chemotherapy).[4]
-
Treatment Administration:
-
PTT-936: Administered orally at specified doses and schedules.
-
Standard Chemotherapy: Administered via relevant routes (e.g., intraperitoneally or intravenously) at established therapeutic doses.
-
-
Efficacy Evaluation: Primary endpoints typically include tumor growth inhibition and overall survival. Secondary endpoints may include analysis of the tumor microenvironment and immune cell infiltration.
Clinical Trial Protocol: PTT-936-101 (NCT06244992)
-
Study Design: A Phase 1/2a, open-label, multicenter study.[5][6]
-
Patient Population: Adult patients with locally advanced or metastatic solid tumors who have progressed after standard of care therapy or for whom no standard therapy is available.[6]
-
Interventions:
-
Part A (Phase 1): PTT-936 monotherapy dose escalation to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
-
Part B (Phase 2a): PTT-936 at the RP2D in combination with an anti-PD-1/L1 antibody.
-
-
Primary Objectives:
-
To evaluate the safety and tolerability of PTT-936 as a single agent and in combination with anti-PD-1/L1 therapy.
-
-
Secondary Objectives:
-
To assess the preliminary anti-tumor activity of PTT-936 alone and in combination.
-
To characterize the pharmacokinetics of PTT-936.
-
Conclusion
PTT-936 represents a promising novel immuno-oncology agent with a distinct mechanism of action. Preclinical data suggests potent anti-tumor activity, both as a monotherapy and in combination with immune checkpoint inhibitors. While direct comparative clinical data against standard chemotherapy is not yet available, the ongoing Phase 1/2a trial will provide crucial insights into its safety and efficacy in patients with advanced solid tumors. For researchers and drug developers, PTT-936 offers a new avenue for therapeutic intervention, particularly in tumors that are resistant to conventional therapies. Further studies are warranted to fully elucidate its clinical potential and establish its position in the oncology treatment paradigm.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancement of doxorubicin anti-cancer activity by vascular targeting using IsoDGR/cytokine-coated nanogold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gemcitabine elaidate and ONC201 combination therapy inhibits pancreatic cancer in a KRAS mutated syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. PTT-936 for Solid Tumors · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. mayo.edu [mayo.edu]
- 7. A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NQO1 Inhibition: Pharmacological versus Genetic Approaches
This guide provides a comprehensive comparison of two methods for inhibiting NAD(P)H:quinone oxidoreductase 1 (NQO1): the pharmacological inhibitor ES 936 and genetic knockdown via small interfering RNA (siRNA). This comparison is crucial for researchers studying the roles of NQO1 in various cellular processes, including cancer biology and drug metabolism. By presenting experimental data and detailed protocols, this guide aims to assist researchers in selecting the appropriate method for their specific research questions and in interpreting the results obtained from these distinct approaches.
Introduction to NQO1 and its Inhibition
NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavoenzyme that plays a significant role in cellular defense against oxidative stress by catalyzing the two-electron reduction of quinones, thereby preventing the formation of reactive oxygen species.[1][2][3] Its overexpression in many cancer types has made it a target for cancer therapy.[4][5] Inhibition of NQO1 can be achieved through pharmacological agents or genetic techniques, each with its own set of advantages and limitations.
This compound is a potent and specific mechanism-based inhibitor of NQO1.[6][7][8][9] It has been shown to inhibit NQO1 activity in various cancer cell lines and suppress tumor growth in vivo.[7][10] Genetic knockdown of NQO1 using siRNA offers a highly specific method to reduce NQO1 protein expression, allowing for the study of the direct consequences of its absence.[11][12][13][14]
This guide will delve into a cross-validation of the results obtained from these two methodologies, highlighting both overlapping and divergent findings.
Comparative Data Presentation
The following table summarizes the key comparative findings from studies utilizing this compound and NQO1 siRNA.
| Feature | This compound (Pharmacological Inhibition) | NQO1 siRNA (Genetic Knockdown) | Key Findings and Cross-Validation |
| NQO1 Activity | >95% inhibition of NQO1 activity at 100 nM within 30 minutes in cellular systems.[6][7] | Significant downregulation of NQO1 mRNA and protein expression, leading to reduced enzyme activity.[14] | Both methods effectively reduce NQO1 function. |
| Effect on Cell Growth | Induces growth inhibition in human pancreatic carcinoma (MIA PaCa-2) and adenocarcinoma (BxPC-3) cell lines.[7][9] | Knockdown of NQO1 can lead to increased cell apoptosis in some cell lines.[12] | Both approaches can negatively impact cancer cell proliferation, but the underlying mechanisms may differ. |
| DNA Synthesis | Stimulates DNA synthesis in HeLa cells, an effect found to be independent of NQO1 inhibition.[15] | The same study showed that NQO1 knockdown did not replicate the stimulation of DNA synthesis observed with this compound.[15] | This highlights potential off-target effects of this compound that are not mediated by NQO1 inhibition. |
| Mechanism of Action | Mechanism-based, irreversible inhibitor.[6][8] | Reduces the total amount of NQO1 protein.[14][16] | This compound inactivates existing enzyme, while siRNA prevents new enzyme synthesis. |
| Specificity | Highly specific for NQO1; does not inhibit other cellular reductases.[6][8][9] | Highly specific to the NQO1 gene sequence. | Both methods are considered highly specific for NQO1. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for the use of this compound and NQO1 siRNA.
-
Cell Culture: Plate cells (e.g., HeLa, MIA PaCa-2) in appropriate growth medium and culture at 37°C in a humidified 5% CO₂ incubator until they reach the desired confluency.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentration (e.g., 100 nM).
-
Treatment: Remove the existing medium from the cells and add the medium containing this compound. A vehicle control (medium with the same concentration of DMSO) should be run in parallel.
-
Incubation: Incubate the cells for the desired time period (e.g., 30 minutes to 24 hours) depending on the experimental endpoint.
-
Downstream Analysis: Following incubation, cells can be harvested for various assays, such as NQO1 activity assays, cell viability assays (e.g., MTT), or analysis of DNA synthesis (e.g., thymidine incorporation).
-
Cell Culture: Seed cells in 6-well plates or other suitable culture vessels to achieve 30-50% confluency on the day of transfection.
-
siRNA Preparation: Dilute NQO1-specific siRNA and a non-targeting control siRNA in serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Formation of siRNA-Lipid Complex: Combine the diluted siRNA and the diluted transfection reagent and incubate at room temperature for 5-20 minutes to allow for the formation of complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours to allow for NQO1 knockdown.
-
Verification of Knockdown: Harvest the cells and verify the knockdown efficiency by Western blotting for NQO1 protein levels or qRT-PCR for NQO1 mRNA levels.
-
Functional Assays: Once knockdown is confirmed, the cells can be used for functional assays to assess the phenotypic consequences of NQO1 depletion.
Visualizing Pathways and Workflows
To better understand the processes described, the following diagrams illustrate the NQO1 signaling pathway and the experimental workflow for comparing this compound and NQO1 siRNA.
Caption: NQO1 signaling pathway under cellular stress.
Caption: Workflow for comparing this compound and NQO1 siRNA.
Conclusion
The cross-validation of results from pharmacological inhibition with this compound and genetic knockdown of NQO1 reveals both convergent and divergent outcomes. While both methods effectively abrogate NQO1 function and can impact cancer cell viability, the observation that this compound stimulates DNA synthesis independently of NQO1 inhibition underscores the importance of using multiple approaches to validate findings and probe for potential off-target effects of small molecule inhibitors.[15] Researchers should carefully consider their experimental goals when choosing between these powerful techniques. For studies focused on the acute enzymatic activity of NQO1, this compound is an excellent tool. For investigating the long-term consequences of NQO1 absence and to control for off-target pharmacological effects, genetic knockdown is the preferred method. The integrated use of both approaches can provide a more complete understanding of NQO1's role in cellular physiology and disease.
References
- 1. scitechnol.com [scitechnol.com]
- 2. What are NQO1 modulators and how do they work? [synapse.patsnap.com]
- 3. NQO1 enzyme and its role in cellular protection; an insight [scielo.isciii.es]
- 4. NQO1: A target for the treatment of cancer and neurological diseases, and a model to understand loss of function disease mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Implications of NQO1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical, cytotoxic, and genotoxic effects of ES936, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, in cellular systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ES936 | NQO1 inhibitor | Probechem Biochemicals [probechem.com]
- 9. This compound | CAS 192820-78-3 | ES936 | Tocris Bioscience [tocris.com]
- 10. | BioWorld [bioworld.com]
- 11. 4.6. Knockdown of NQO1 by Small Interfering RNA (siRNA) [bio-protocol.org]
- 12. NQO1 regulates expression and alternative splicing of apoptotic genes associated with Alzheimer's disease in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A redox-mediated conformational change in NQO1 controls binding to microtubules and α-tubulin acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ES936 stimulates DNA synthesis in HeLa cells independently on NAD(P)H:quinone oxidoreductase 1 inhibition, through a mechanism involving p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel RNA-binding activity of NQO1 promotes SERPINA1 mRNA translation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NQO1 Inhibitors: ES936 vs. Next-Generation Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ES936, a classic mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), with next-generation NQO1-targeted agents. The focus is on providing objective performance comparisons supported by experimental data to aid in research and development decisions.
Introduction to NQO1 and its Inhibition Strategies
NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavoprotein that plays a crucial role in cellular defense against oxidative stress by catalyzing the two-electron reduction of quinones, thus preventing the formation of reactive semiquinone radicals.[1][2] In many cancer types, including pancreatic, lung, and breast cancers, NQO1 is significantly overexpressed, making it an attractive target for anticancer therapies.[2]
Two primary strategies have emerged for targeting NQO1:
-
Mechanism-Based Inhibition: This approach involves inhibitors that, after being processed by NQO1, covalently modify and irreversibly inactivate the enzyme. ES936 is a potent and specific example of such an inhibitor.
-
NQO1-Bioactivatable Drugs: This "next-generation" strategy utilizes compounds that are activated by NQO1 to become potent cytotoxic agents. These drugs undergo a futile redox cycle catalyzed by NQO1, leading to massive production of reactive oxygen species (ROS) and subsequent cancer cell death.[2] Prominent examples include β-lapachone and the more recent, highly potent isobutyl-deoxynyboquinone (IB-DNQ).[3][4]
Comparative Performance Data
The following tables summarize the available quantitative data for ES936 and representative next-generation NQO1-bioactivatable drugs. It is important to note that the data are compiled from different studies and direct head-to-head comparisons in the same experimental systems are limited.
Table 1: In Vitro Cytotoxicity
| Compound | Cell Line | Cancer Type | IC50 (nM) | Citation |
| ES936 | MIA PaCa-2 | Pancreatic | 108 | [5] |
| BxPC-3 | Pancreatic | 365 | [5] | |
| β-lapachone | MiaPaCa2 | Pancreatic | ~4000 (LD50) | [6] |
| IB-DNQ | MDA-MB-231 (TNBC) | Breast | More potent than β-lapachone | [3] |
| Feline Oral Squamous Cell Carcinoma | Head and Neck | - | [7] |
Table 2: In Vitro NQO1 Inhibition
| Compound | Cell Line / System | Concentration for >95% Inhibition | Citation |
| ES936 | HCT116, HT-29, MDA468 NQ16, MIA PaCa-2, BxPC-3 | 100 nM (within 30-120 min) | [5] |
Note: NQO1-bioactivatable drugs do not inhibit NQO1 in the classical sense but rather utilize its enzymatic activity to induce cytotoxicity. Therefore, a direct IC50 for NQO1 inhibition is not a relevant metric for these compounds.
Table 3: In Vivo Antitumor Efficacy
| Compound | Xenograft Model | Cancer Type | Dosing Regimen | Antitumor Effect | Citation |
| ES936 | MIA PaCa-2 | Pancreatic | 5 mg/kg/day i.p. for 10 days | Significantly reduced rate of tumor growth | [5] |
| β-lapachone | PLC/PRF/5 | Hepatocellular Carcinoma | Not specified | Dramatic decrease in tumor growth | [8] |
| IB-DNQ | A549 Orthotopic | Non-Small Cell Lung Cancer | 15 mg/kg (MTD) | Significant antitumor efficacy and extended survival | [9] |
Mechanism of Action
The fundamental difference between ES936 and next-generation NQO1-bioactivatable drugs lies in their interaction with NQO1 and the subsequent cellular consequences.
ES936: Mechanism-Based Inhibition
ES936 is a 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione. Its mechanism involves:
-
Enzymatic Reduction: NQO1 reduces the quinone moiety of ES936.
-
Formation of a Reactive Intermediate: This reduction leads to the elimination of a nitrophenol leaving group and the formation of a reactive iminium species.
-
Covalent Adduction: The reactive intermediate forms a covalent bond with nucleophilic residues (e.g., Tyr127 or Tyr129) in the active site of NQO1, leading to its irreversible inactivation.
Next-Generation NQO1-Bioactivatable Drugs (e.g., β-lapachone, IB-DNQ)
These agents are substrates for NQO1 that, upon reduction, initiate a futile redox cycle.
-
Two-Electron Reduction: NQO1 reduces the bioactivatable drug (e.g., β-lapachone) to an unstable hydroquinone.
-
Spontaneous Re-oxidation: The hydroquinone rapidly and spontaneously re-oxidizes back to the original quinone form.
-
ROS Generation: This re-oxidation process consumes molecular oxygen and generates large amounts of superoxide and hydrogen peroxide (ROS).[2]
-
Cellular Damage and Death: The massive increase in ROS leads to extensive DNA damage, hyperactivation of PARP1, depletion of NAD+ and ATP, and ultimately, cancer cell death through a form of programmed necrosis termed NAD+-Keresis.[10][11]
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate NQO1 inhibitors. Specific details may vary between laboratories and studies.
NQO1 Activity Assay
This assay measures the enzymatic activity of NQO1 in cell lysates.
Protocol:
-
Cell Lysate Preparation:
-
Harvest cells and wash twice with cold PBS.
-
Lyse the cells in an appropriate extraction buffer on ice for 20 minutes.
-
Centrifuge the lysate at high speed (e.g., 18,000 x g) for 20 minutes at 4°C to pellet cellular debris.[12]
-
Collect the supernatant containing the cytosolic proteins, including NQO1.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).[12]
-
-
Assay Reaction:
-
In a 96-well plate, prepare a reaction mixture containing a buffer (e.g., 25 mM Tris-HCl, pH 7.5), a quinone substrate (e.g., menadione), a cofactor (NADH or NADPH), and a detection reagent (e.g., WST-1 or DCPIP).[13]
-
For inhibitor studies, pre-incubate the cell lysate with the inhibitor (e.g., ES936) for a specified time before adding the substrate.
-
To determine NQO1-specific activity, a parallel reaction containing a known NQO1 inhibitor like dicoumarol is run as a control.[13]
-
-
Measurement:
-
Initiate the reaction by adding the cell lysate to the reaction mixture.
-
Measure the change in absorbance over time at the appropriate wavelength (e.g., 440 nm for WST-1 reduction) using a microplate reader.
-
-
Calculation:
-
Calculate the rate of the reaction (mOD/min).
-
NQO1 activity is determined as the dicoumarol-sensitive portion of the total reductase activity and is typically expressed as nmol/min/mg of protein.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of a compound on cell viability.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the test compound (e.g., ES936 or IB-DNQ) for a specified duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[14]
-
-
Formazan Solubilization:
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[14]
-
-
Measurement:
-
Measure the absorbance of the resulting purple solution at approximately 570 nm using a microplate reader.
-
-
Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
In Vivo Tumor Xenograft Study
This study evaluates the antitumor efficacy of a compound in a living organism.
Protocol:
-
Cell Implantation:
-
Tumor Growth:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., ES936) or vehicle control via a specific route (e.g., intraperitoneal injection) and schedule (e.g., daily for 10 days).[5]
-
-
Monitoring:
-
Measure tumor volume (typically using calipers) and mouse body weight regularly (e.g., every 2-3 days).
-
-
Endpoint:
-
The study is concluded when tumors in the control group reach a predetermined maximum size or at a specified time point.
-
Euthanize the mice, and excise and weigh the tumors.
-
-
Analysis:
-
Compare the tumor growth rates and final tumor volumes between the treated and control groups to determine the antitumor efficacy.
-
Summary and Conclusion
ES936 and next-generation NQO1-bioactivatable drugs represent two distinct and promising strategies for targeting NQO1 in cancer therapy.
-
ES936 is a potent, specific, and irreversible inhibitor of NQO1. Its utility lies in its ability to completely shut down NQO1 activity, which can be valuable for studying the roles of NQO1 and for sensitizing cells to other therapies. However, its own anticancer activity as a single agent is primarily cytostatic.
-
Next-generation NQO1-bioactivatable drugs , such as β-lapachone and IB-DNQ, leverage the high NQO1 activity in cancer cells to induce a potent cytotoxic effect through massive ROS production. This approach offers the potential for highly selective and potent tumor killing. Recent developments, like IB-DNQ, show significantly enhanced potency compared to earlier bioactivatable drugs.[3][4]
The choice between these approaches depends on the specific therapeutic goal. For complete and sustained inhibition of NQO1 enzymatic function, a mechanism-based inhibitor like ES936 is ideal. For achieving potent, NQO1-dependent tumor cell killing, the bioactivatable drug strategy appears to be a more powerful approach. Further research, including direct comparative studies, will be crucial in fully elucidating the therapeutic potential of these different classes of NQO1-targeted agents.
References
- 1. What are NQO1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Human NQO1 as a Selective Target for Anticancer Therapeutics and Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling systemic responses to NQO1-activated IB-DNQ and Rucaparib single and dual agent therapy in triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Targeting of NQO1 and SOD1 Eradicates Breast Cancer Stem Cells via Mitochondrial Futile Redox Cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The NQO1 bioactivatable drug, β-lapachone, alters the redox state of NQO1+ pancreatic cancer cells, causing perturbation in central carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | β-Lapachone Selectively Kills Hepatocellular Carcinoma Cells by Targeting NQO1 to Induce Extensive DNA Damage and PARP1 Hyperactivation [frontiersin.org]
- 9. Augmented Concentration of Isopentyl-Deoxynyboquinone in Tumors Selectively Kills NAD(P)H Quinone Oxidoreductase 1-Positive Cancer Cells through Programmed Necrotic and Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Implications of NQO1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Depleting tumor-NQO1 Potentiates Anoikis and Inhibits Growth of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of NAD(P)H:quinone oxidoreductase 1 activity and induction of p53 degradation by the natural phenolic compound curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Development of a new isogenic cell-xenograft system for evaluation of NAD(P)H:quinone oxidoreductase-directed antitumor quinones: evaluation of the activity of RH1. [epistemonikos.org]
Comparative Analysis of ES-936 and Other Redox Modulators in Cancer
A comprehensive guide for researchers and drug development professionals on the performance, mechanisms, and experimental evaluation of ES-936 in comparison to other key redox-active compounds.
This guide provides a detailed comparative analysis of ES-936, a potent and specific mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), against other well-characterized redox modulators: dicoumarol, sulforaphane, and bardoxolone methyl. The focus of this comparison is on their anti-cancer properties, particularly in pancreatic cancer cell lines where NQO1 is often overexpressed. This document summarizes key performance data, outlines detailed experimental protocols for comparative evaluation, and visualizes the complex signaling pathways involved.
Overview of a Selection of Redox Modulators
Redox modulation is a critical therapeutic strategy in cancer research, aiming to exploit the altered redox balance in tumor cells. This section provides an overview of ES-936 and three other redox modulators with distinct mechanisms of action.
-
ES-936: A potent, irreversible, and specific mechanism-based inhibitor of NQO1.[1] It has demonstrated significant anti-cancer activity in pancreatic cancer models, and its mechanism may be independent of superoxide generation, distinguishing it from other NQO1 inhibitors.[2]
-
Dicoumarol: A well-known competitive inhibitor of NQO1.[1][3] While it has been shown to induce cytotoxicity and oxidative stress in pancreatic cancer cells, its lack of specificity and off-target effects can complicate the interpretation of experimental results.[1][3]
-
Sulforaphane: A natural isothiocyanate found in cruciferous vegetables that functions as an activator of the Nrf2 pathway.[4][5] By inducing the expression of a wide range of antioxidant and detoxification enzymes, sulforaphane exhibits broad anti-cancer and chemopreventive effects.[4][5]
-
Bardoxolone Methyl (CDDO-Me): A synthetic triterpenoid that is a potent activator of the Nrf2 pathway and an inhibitor of the pro-inflammatory NF-κB pathway.[6][7] It has shown anti-proliferative and pro-apoptotic effects in various cancer cell lines, including those of pancreatic origin.[6]
Data Presentation: Comparative Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of ES-936 and the compared redox modulators in various pancreatic cancer cell lines. This data provides a quantitative comparison of their cytotoxic potency.
| Compound | Cell Line | IC50 Value | Reference(s) |
| ES-936 | MIA PaCa-2 | 365 nM | [2] |
| BxPC-3 | 108 nM | [2] | |
| Dicoumarol | MIA PaCa-2 | Decreased cell viability (specific IC50 not provided) | [3] |
| Sulforaphane | MIA PaCa-2 | ~10-15 µM | [4] |
| PANC-1 | ~10-15 µM | [4] | |
| AsPc-1 | ~10-15 µM | [4] | |
| BxPC-3 | ~10-15 µM | [4] | |
| Bardoxolone Methyl | MIA PaCa-2 | Suppressed proliferation at low concentrations | [6] |
| PANC-1 | Suppressed proliferation at low concentrations | [6] | |
| BxPC-3 | Suppressed proliferation at low concentrations | [6] | |
| Capan-2 | Suppressed proliferation at low concentrations | [6] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of these redox modulators are crucial for understanding their therapeutic potential and for designing effective combination strategies.
ES-936 and Dicoumarol: Inhibition of NQO1
ES-936 and dicoumarol both target NQO1, an enzyme overexpressed in many cancers, including pancreatic cancer.[8][9] NQO1 is a two-electron reductase that detoxifies quinones. Its inhibition can lead to an accumulation of reactive oxygen species (ROS) and cellular stress. However, ES-936's mechanism-based inhibition offers greater specificity compared to the competitive inhibition of dicoumarol, which is known for off-target effects.[1][2]
Figure 1: Inhibition of NQO1 by ES-936 and Dicoumarol.
Sulforaphane and Bardoxolone Methyl: Activation of the Nrf2 Pathway
Sulforaphane and bardoxolone methyl are potent activators of the Nrf2 pathway, a master regulator of the antioxidant response.[4][5][6][7] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Electrophiles and ROS modify Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and drives the transcription of numerous cytoprotective genes, including NQO1, heme oxygenase-1 (HO-1), and glutathione S-transferases (GSTs).
Figure 2: Activation of the Nrf2 pathway.
Experimental Protocols
This section provides standardized protocols for key experiments to comparatively evaluate the effects of ES-936 and other redox modulators.
NQO1 Activity Assay
This assay measures the enzymatic activity of NQO1 in cell lysates.
-
Principle: NQO1 activity is determined by measuring the dicoumarol-sensitive reduction of a substrate, such as menadione, coupled to the reduction of a tetrazolium salt (e.g., WST-1) which produces a colored formazan product.
-
Procedure:
-
Prepare cell lysates from treated and untreated cells.
-
Determine protein concentration of the lysates.
-
In a 96-well plate, add cell lysate to wells with and without the NQO1 inhibitor dicoumarol.
-
Add a reaction mixture containing a substrate (e.g., menadione), a cofactor (e.g., NADH), and a tetrazolium salt.
-
Incubate at 37°C and measure the absorbance at the appropriate wavelength (e.g., 450 nm) over time.
-
Calculate NQO1 activity as the difference in the rate of formazan production between the samples with and without dicoumarol.
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compounds for the desired time (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate cell viability as a percentage of the untreated control.
-
Apoptosis (Annexin V/Propidium Iodide) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
-
Procedure:
-
Treat cells with the test compounds for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Measurement of Intracellular ROS
This assay quantifies the levels of intracellular reactive oxygen species.
-
Principle: A cell-permeable dye, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Procedure:
-
Treat cells with the test compounds.
-
Load the cells with DCFH-DA and incubate at 37°C.
-
Wash the cells to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Procedure (Example for p38 MAPK activation):
-
Prepare cell lysates from treated and untreated cells.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated (active) form of p38 MAPK.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane with an antibody for total p38 MAPK to normalize for protein loading.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comparative analysis of redox modulators.
Figure 3: Experimental workflow for comparative analysis.
Conclusion
ES-936 presents a promising profile as a specific and potent NQO1 inhibitor with significant anti-cancer activity. Its mechanism-based inhibition offers a potential advantage in terms of specificity over other NQO1 inhibitors like dicoumarol. In comparison to broader-acting redox modulators such as the Nrf2 activators sulforaphane and bardoxolone methyl, ES-936's targeted approach may offer a more defined therapeutic window. Further comparative studies, following the protocols outlined in this guide, are essential to fully elucidate the relative efficacy and mechanisms of these compounds and to guide the development of novel cancer therapies targeting redox homeostasis.
References
- 1. Different Cytotoxic Effects of Cisplatin on Pancreatic Ductal Adenocarcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KEAP1 and done? Targeting the NRF2 pathway with sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment of pancreatic cancer cells with dicumarol induces cytotoxicity and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sub-chronic sulforaphane exposure in CD-1 pregnant mice enhances maternal NADPH quinone oxidoreductase 1 (NQO1) activity and mRNA expression of NQO1, glutathione S-transferase, and glutamate-cysteine ligase: potential implications for fetal protection against toxicant exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Bardoxolone Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bardoxolone Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulforaphane and Brain Health: From Pathways of Action to Effects on Specific Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulforaphane induces Nrf2 target genes and attenuates inflammatory gene expression in microglia from brain of young adult and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating ES-936 as a Superior Molecular Probe for NQO1 Inhibition
A Comparative Guide for Researchers
In the landscape of cancer research, the precise validation of molecular targets is paramount for the development of effective therapeutics. ES-936 has emerged as a potent and specific inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme overexpressed in various cancers and implicated in their survival and proliferation. This guide provides a comprehensive comparison of ES-936 with other NQO1 inhibitors, supported by experimental data, to validate its molecular target and highlight its advantages as a research tool.
Performance Comparison of NQO1 Inhibitors
ES-936 distinguishes itself from other NQO1 inhibitors, most notably the widely used compound dicoumarol, through its mechanism of action and specificity. ES-936 is a mechanism-based inhibitor, meaning it is converted by NQO1 into a reactive species that irreversibly binds to and inactivates the enzyme.[1] This contrasts with dicoumarol, which acts as a competitive inhibitor, reversibly binding to the enzyme's active site.[1] This fundamental difference contributes to the superior specificity and potency of ES-936.
The following table summarizes the available quantitative data for ES-936 and dicoumarol in pancreatic cancer cell lines, a key area of investigation for NQO1-targeted therapies.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action | Key Characteristics |
| ES-936 | MIA PaCa-2 | 0.108[2] | Mechanism-based | High potency and specificity for NQO1.[3] |
| BxPC-3 | 0.365[2] | |||
| Dicoumarol | MIA PaCa-2 | Data not available | Competitive | Known for off-target effects and lower specificity.[1] |
| BxPC-3 | Data not available |
Experimental Protocols for Target Validation
Accurate and reproducible experimental design is critical for validating the molecular target of any inhibitor. Below are detailed methodologies for key assays used to characterize NQO1 inhibitors.
NQO1 Activity Assay
This assay measures the enzymatic activity of NQO1 in cell lysates, allowing for the determination of an inhibitor's potency.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
NQO1 assay buffer (e.g., 25 mM Tris-HCl, pH 7.4, 0.7 mg/ml BSA)
-
NADH
-
Menadione (or other NQO1 substrate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Culture cells to 80-90% confluency.
-
Lyse the cells using a suitable lysis buffer and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add the cell lysate, NQO1 assay buffer, and the inhibitor at various concentrations.
-
Initiate the reaction by adding NADH and menadione.
-
Incubate the plate at 37°C for a specified time.
-
Stop the reaction and add MTT.
-
After a further incubation period, solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the NQO1 activity as the rate of MTT reduction and determine the IC50 of the inhibitor.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the inhibitor on cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MIA PaCa-2, BxPC-3)
-
Complete cell culture medium
-
Inhibitor compound (ES-936 or alternatives)
-
MTT solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor for a specified duration (e.g., 48-72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 of the compound.
Visualizing the Molecular Targeting of ES-936
To further elucidate the role of ES-936 in cellular pathways and its validation as a specific NQO1 inhibitor, the following diagrams provide a visual representation of key concepts.
Caption: Mechanism-based inhibition of NQO1 by ES-936.
Caption: Workflow for validating NQO1 inhibitors.
Caption: Evidence supporting ES-936 target validation.
Conclusion
The available data strongly support the validation of NQO1 as the primary molecular target of ES-936. Its mechanism-based inhibition, high potency, and superior specificity compared to competitive inhibitors like dicoumarol make it an invaluable tool for researchers studying the role of NQO1 in cancer biology and for the development of novel NQO1-targeted therapies. The provided experimental protocols and conceptual diagrams offer a robust framework for the continued investigation and validation of ES-936 and other NQO1 inhibitors. Further research providing direct comparative data with other inhibitors in a wider range of cancer cell lines will continue to solidify the position of ES-936 as a benchmark NQO1 inhibitor.
References
A Head-to-Head Battle: ES 936 Versus Other Small Molecule Inhibitors of NQO1
For researchers and professionals in drug development, the quest for potent and specific enzyme inhibitors is paramount. This guide provides a detailed comparison of ES 936, a notable NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitor, against other well-known small molecule inhibitors targeting the same enzyme. The data presented herein is compiled from various studies to offer an objective overview of their performance, supported by experimental data and detailed methodologies.
Executive Summary
This compound has emerged as a highly potent and specific mechanism-based inhibitor of NQO1, an enzyme implicated in cancer cell survival and detoxification pathways. This guide directly compares this compound with other NQO1 inhibitors, including the classic but non-specific inhibitor dicoumarol, and the natural compound curcumin. The comparative analysis focuses on their inhibitory potency against NQO1 and their cytotoxic effects on pancreatic cancer cell lines, which are known to overexpress NQO1.
Introduction to NQO1 and Its Inhibition
NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavoprotein that plays a crucial role in the two-electron reduction of quinones, thereby protecting cells from oxidative stress. However, in many types of cancer, including pancreatic cancer, NQO1 is overexpressed and contributes to tumor cell survival. This has made NQO1 an attractive target for anticancer drug development.
Small molecule inhibitors of NQO1 can be broadly categorized based on their mechanism of action. Competitive inhibitors, like dicoumarol, vie with the NADH cofactor for the enzyme's active site. In contrast, mechanism-based inhibitors, such as this compound, are activated by the enzyme itself, leading to a more specific and often irreversible inhibition.
Comparative Data on NQO1 Inhibitors
The following tables summarize the quantitative data on the inhibitory activity of this compound and other small molecules against NQO1 and their impact on the viability of pancreatic cancer cell lines.
Table 1: NQO1 Inhibition
| Compound | Type of Inhibition | IC50 (NQO1 Enzyme Assay) | Cell Line/Source | Citation |
| This compound | Mechanism-based | >98% inhibition at 100 nM | MIA PaCa-2 & BxPC-3 cells | [1] |
| Dicoumarol | Competitive | ~20 nM | Recombinant NQO1 | [2] |
| Curcumin | Competitive | ~5 µM (without BSA), ~40 µM (with BSA) | Recombinant NQO1 | [2] |
Table 2: Growth Inhibition of Pancreatic Cancer Cell Lines
| Compound | Cell Line | IC50 (Growth Inhibition) | Citation |
| This compound | MIA PaCa-2 | 108 nM | [1][3][4] |
| This compound | BxPC-3 | 365 nM | [1][3][4] |
| Dicoumarol | MIA PaCa-2 | Dose-dependent cytotoxicity | [5] |
| Curcumin | MIA PaCa-2 | 19.6 µM | [6] |
| Curcumin | BxPC-3 | ~10 µM | [7] |
Mechanism of Action and Signaling Pathways
This compound acts as a mechanism-based inhibitor. Upon reduction by NQO1, it forms a reactive intermediate that covalently modifies and irreversibly inactivates the enzyme. This high specificity contrasts with dicoumarol, which competitively inhibits NQO1 but also exhibits off-target effects. Curcumin also acts as a competitive inhibitor, though with lower potency compared to dicoumarol.
Figure 1. Mechanisms of NQO1 inhibition by this compound and Dicoumarol.
Experimental Protocols
NQO1 Inhibition Assay
The activity of NQO1 is determined by monitoring the reduction of a substrate, such as menadione, coupled with the reduction of a chromogenic reagent like WST1, which leads to an increase in absorbance.
-
Cell Lysate Preparation: Pancreatic cancer cells (MIA PaCa-2 or BxPC-3) are harvested and lysed. The protein concentration of the lysate is determined.
-
Reaction Mixture: A reaction buffer containing the cell lysate, NADH as a cofactor, and menadione as the NQO1 substrate is prepared.
-
Inhibitor Addition: The test compounds (this compound, dicoumarol, curcumin) are added to the reaction mixture at various concentrations.
-
Measurement: The absorbance is measured at 440 nm over time. The NQO1 activity is calculated from the rate of change in absorbance. The specific NQO1 activity is determined by subtracting the activity in the presence of a known NQO1 inhibitor (like dicoumarol) from the total activity.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of NQO1 activity (IC50) is calculated from the dose-response curve.
Figure 2. Workflow for the NQO1 Inhibition Assay.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Pancreatic cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the NQO1 inhibitors for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm. The cell viability is expressed as a percentage of the untreated control.
-
IC50 Calculation: The IC50 value for growth inhibition is determined from the dose-response curve.
Clonogenic Assay
This assay measures the ability of a single cell to grow into a colony, assessing the long-term effects of a compound on cell survival and proliferation.
-
Cell Treatment: Cells are treated with the NQO1 inhibitors for a defined period.
-
Cell Seeding: After treatment, the cells are harvested, counted, and seeded at a low density in new culture dishes.
-
Colony Formation: The cells are incubated for 1-3 weeks to allow for colony formation.
-
Fixation and Staining: The colonies are fixed and stained with a dye such as crystal violet.
-
Colony Counting: Colonies containing at least 50 cells are counted.
-
Survival Fraction Calculation: The surviving fraction is calculated as the ratio of the number of colonies formed by treated cells to that of untreated cells, normalized to the plating efficiency.
Discussion
The compiled data clearly positions this compound as a superior NQO1 inhibitor in the context of pancreatic cancer cells when compared to dicoumarol and curcumin. Its mechanism-based inhibition leads to high specificity and potent, irreversible inactivation of the NQO1 enzyme. This is reflected in its nanomolar IC50 values for growth inhibition in MIA PaCa-2 and BxPC-3 cells, which are significantly lower than those of curcumin.
Curcumin, a natural product with a wide range of biological activities, is a much less potent inhibitor of NQO1 compared to both this compound and dicoumarol. Its micromolar IC50 values for growth inhibition in pancreatic cancer cells suggest that its anticancer effects may not be solely mediated through NQO1 inhibition.
Conclusion
For researchers seeking a potent and specific tool to study the function of NQO1 or to develop NQO1-targeted therapies, this compound represents a compelling choice. Its mechanism-based action and high potency in cancer cell lines that overexpress NQO1 make it a valuable research compound. While other inhibitors like dicoumarol and curcumin can be used to modulate NQO1 activity, their lower potency and/or lack of specificity should be carefully considered when interpreting experimental results. Further head-to-head studies under standardized conditions would be beneficial to fully elucidate the comparative efficacy of the broader range of emerging NQO1 inhibitors.
References
- 1. 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, exhibits activity against human pancreatic cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of NAD(P)H:quinone oxidoreductase 1 activity and induction of p53 degradation by the natural phenolic compound curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. | BioWorld [bioworld.com]
- 5. Treatment of pancreatic cancer cells with dicumarol induces cytotoxicity and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic Effect of Garcinol and Curcumin on Antiproliferative and Apoptotic Activity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for ES 936: A Guide for Laboratory Professionals
Topic: ES 936 Proper Disposal Procedures Content Type: Essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.
This guide provides comprehensive procedures for the safe handling and disposal of this compound (CAS: 192820-78-3), a potent and specific NQO1 inhibitor. Adherence to these protocols is crucial for ensuring the safety of laboratory personnel and maintaining environmental compliance.
Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione[1] |
| CAS Number | 192820-78-3[1] |
| Molecular Formula | C₁₈H₁₆N₂O₆[1] |
| Molecular Weight | 356.33 g/mol [1] |
| Appearance | Solid (form may vary) |
| Solubility | Soluble in DMSO |
Hazard Identification and Safety Precautions
While a comprehensive Safety Data Sheet (SDS) for this compound should be consulted for detailed hazard information, compounds with similar structures (quinone and nitrophenyl groups) are typically classified as hazardous. Therefore, this compound should be handled with caution.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are mandatory.
-
Body Protection: A laboratory coat, long pants, and closed-toe shoes must be worn to prevent skin exposure.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or aerosols.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular solid waste streams.
-
Waste Collection:
-
Collect all this compound waste, including unused product, contaminated materials (e.g., weighing paper, pipette tips, gloves), and rinsate from cleaning glassware, in a designated and compatible hazardous waste container.
-
The container must be made of a material that will not react with the chemical.
-
-
Waste Labeling:
-
Clearly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" or "5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione"
-
The CAS number: "192820-78-3"
-
An indication of the hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
-
-
Waste Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Provide the EHS office or contractor with all necessary information about the waste, including the chemical name, quantity, and any available hazard information.
-
Experimental Protocols
Spill Cleanup Procedure:
In the event of a spill, follow these steps:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. If the spill is large or poses a significant inhalation hazard, evacuate the entire laboratory and contact your institution's emergency response team.
-
Assess the Spill: From a safe distance, assess the extent of the spill and any immediate hazards.
-
Personal Protective Equipment: Before attempting to clean up a small, manageable spill, ensure you are wearing the appropriate PPE as described above.
-
Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow. For solid spills, carefully cover the material to prevent it from becoming airborne.
-
Collection:
-
For liquid spills, once the material is fully absorbed, carefully scoop the absorbent material into the designated hazardous waste container.
-
For solid spills, gently sweep the material into a dustpan and transfer it to the hazardous waste container. Avoid creating dust.
-
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department, in accordance with your facility's policies.
Visualized Workflows
Caption: Workflow for the safe collection and disposal of this compound waste.
References
Personal protective equipment for handling ES 936
For Researchers, Scientists, and Drug Development Professionals: Immediate Safety and Logistical Information for the NQO1 Inhibitor ES 936.
This guide provides crucial safety protocols and logistical plans for the handling and disposal of this compound (CAS 192820-78-3), a potent and specific NQO1 inhibitor. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Must be worn at all times. |
| Goggles | Required when there is a risk of splashing. | |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use. |
| Body Protection | Laboratory Coat | A standard laboratory coat is required. |
| Respiratory Protection | Respirator | Recommended if handling the powder outside of a ventilated enclosure or if aerosolization is possible. |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
-
Engineering Controls : Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Handling Practices : Avoid direct contact with the skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.
-
Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.
Spill and Disposal Procedures
In the event of a spill or for routine disposal, the following procedures must be followed.
-
Spill Containment : In case of a spill, wear appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite), and collect it in a sealed container for disposal.
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of accidental exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops. |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |
| Ingestion | If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
